Technical Documentation Center

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

An In-Depth Technical Guide to 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(4,7-Difluoro-1-benzofur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a fluorinated derivative of the biologically significant benzofuran scaffold. Although direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to project its chemical structure, physicochemical properties, and potential therapeutic applications. A plausible synthetic route is detailed, alongside predicted spectroscopic data to aid in its identification and characterization. Furthermore, potential biological activities are discussed, with a focus on anti-inflammatory and metabolic disease applications, reflecting the known pharmacology of the benzofuran-3-yl-acetic acid class. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a robust theoretical foundation for the synthesis and investigation of this novel compound.

Introduction: The Benzofuran Scaffold and the Role of Fluorine in Drug Design

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of therapeutic importance.[1] The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2][3][4] The acetic acid moiety at the 3-position of the benzofuran ring is a key feature of several compounds with potent biological effects, such as acting as G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes.[5][6][7]

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[8] Halogenation of the benzofuran ring, in particular, has been shown to significantly increase the anticancer activities of some derivatives.[9] This guide focuses on the 4,7-difluoro substituted analogue of benzofuran-3-yl-acetic acid, a compound poised to leverage the benefits of both the core scaffold and fluorine substitution.

Chemical Structure and Properties

The chemical structure of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid consists of a central benzofuran ring system with fluorine atoms at the 4 and 7 positions and an acetic acid group attached to the 3-position of the furan ring.

Key Structural Features:

  • Benzofuran Core: A bicyclic aromatic system composed of a fused benzene and furan ring, providing a rigid and planar scaffold.

  • Acetic Acid Moiety: The carboxylic acid group at the 3-position is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets.

  • Difluoro Substitution: The two fluorine atoms on the benzene ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of fluorine will lower the pKa of the carboxylic acid and affect the electron density of the aromatic system.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₀H₆F₂O₃Based on the chemical structure.
Molecular Weight 212.15 g/mol Calculated from the molecular formula.
XLogP3 ~2.5Estimated based on the increased lipophilicity from the two fluorine atoms compared to the parent compound, balanced by the hydrophilic carboxylic acid.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 3From the furan oxygen and the two oxygen atoms of the carboxylic acid.
pKa ~3.5 - 4.0The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid compared to unsubstituted benzofuran acetic acid.

Synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

While a specific synthesis for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid has not been reported, a plausible and efficient route can be designed based on established methods for constructing the benzofuran-3-yl-acetic acid scaffold. A common strategy involves the cyclization of a suitably substituted phenol. The proposed synthesis commences with the commercially available 2,5-difluorophenol.[10][11][12]

Proposed Synthetic Pathway

Synthetic_Pathway A 2,5-Difluorophenol B Ethyl 2-(2,5-difluorophenoxy)acetate A->B Ethyl bromoacetate, K2CO3, Acetone C 1-(4,7-Difluoro-1-benzofuran-3-yl)ethan-1-one B->C Fries Rearrangement (e.g., AlCl3) D 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid C->D Willgerodt-Kindler Reaction (S, Morpholine), then Hydrolysis

Figure 1: Proposed synthetic workflow for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of Ethyl 2-(2,5-difluorophenoxy)acetate:

    • To a solution of 2,5-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise.

    • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 2-(2,5-difluorophenoxy)acetate.

  • Fries Rearrangement to form 1-(4,7-Difluoro-1-benzofuran-3-yl)ethan-1-one:

    • This step is a proposed intramolecular acylation and cyclization. The conditions would need to be optimized.

    • To a solution of ethyl 2-(2,5-difluorophenoxy)acetate (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid such as aluminum chloride (AlCl₃) (2.0-3.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat as required, monitoring for the formation of the benzofuran ring.

    • Upon completion, quench the reaction by pouring it onto ice-water with concentrated HCl.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate.

    • Purify the resulting ketone by column chromatography.

    • Alternative cyclization methods such as those involving palladium-catalyzed reactions (e.g., Heck or Sonogashira coupling followed by cyclization) could also be explored.[13][14][15][16][17][18][19][20]

  • Willgerodt-Kindler Reaction and Hydrolysis:

    • A mixture of 1-(4,7-Difluoro-1-benzofuran-3-yl)ethan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux.

    • After the reaction is complete (monitored by TLC), the mixture is cooled.

    • The resulting thiomorpholide is hydrolyzed by adding a solution of aqueous sodium hydroxide and refluxing until the evolution of ammonia ceases.

    • The reaction mixture is cooled, diluted with water, and washed with ether to remove neutral impurities.

    • The aqueous layer is acidified with concentrated HCl to precipitate the desired 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.

    • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and would be crucial for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

    • δ ~7.0-7.5 ppm (multiplets, 3H): Aromatic protons on the benzofuran ring system. The specific chemical shifts and coupling patterns will be influenced by the fluorine substituents.[21] The proton at position 2 of the furan ring will likely appear as a singlet or a narrow triplet due to coupling with the methylene protons. The protons at positions 5 and 6 will show complex splitting due to H-H and H-F couplings.

    • δ ~3.7 ppm (singlet or doublet, 2H): Methylene protons (-CH₂-) of the acetic acid side chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ ~110-160 ppm: Aromatic and furan carbons. The carbons directly bonded to fluorine (C4 and C7) will appear as doublets with large C-F coupling constants. Other carbons in the aromatic ring will also show smaller C-F couplings.[22]

    • δ ~30-35 ppm: Methylene carbon (-CH₂-).

  • ¹⁹F NMR (Fluorine-19 Nuclear magnetic resonance):

    • Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 7. The chemical shifts will be in the typical range for aryl fluorides.[23][24] F-F coupling may be observed between the F at position 4 and the F at position 7, though this through-space coupling might be small.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 212, corresponding to the molecular weight of the compound.

    • Fragmentation: A characteristic loss of 45 Da (-COOH) to give a fragment at m/z = 167 is expected. Further fragmentation of the benzofuran ring system may also be observed. The mass spectra of fluorinated compounds can be complex, but the isotopic pattern will be characteristic.[25][26][27][28]

Potential Biological Activity and Applications

Benzofuran derivatives are known to possess a wide range of biological activities.[1][2][3][4] Given the structural features of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, several potential therapeutic applications can be hypothesized.

Anti-inflammatory Activity

Many arylalkanoic acids, including derivatives of benzofuran acetic acid, exhibit anti-inflammatory properties.[29][30][31][32] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The presence of fluorine atoms may enhance this activity.[33][34]

GPR40/FFA1 Agonism

Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent and selective agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[5][35][6][7][36] GPR40 is primarily expressed in pancreatic β-cells and mediates glucose-dependent insulin secretion. Agonists of this receptor are being investigated as potential treatments for type 2 diabetes. The structural similarity of the target compound to known GPR40 agonists suggests it may also exhibit activity at this receptor.

GPR40_Pathway cluster_cell Pancreatic β-cell GPR40 GPR40/FFA1 Receptor PLC Phospholipase C (PLC) GPR40->PLC activates Ca_Influx Ca²⁺ Influx GPR40->Ca_Influx stimulates IP3 IP3 PLC->IP3 generates Ca_ER Ca²⁺ release from ER IP3->Ca_ER Insulin Insulin Secretion Ca_ER->Insulin triggers Ca_Influx->Insulin triggers Ligand 2-(4,7-Difluoro-1-benzofuran-3-yl) acetic acid (Agonist) Ligand->GPR40 binds to

Figure 2: Potential mechanism of action as a GPR40 agonist in pancreatic β-cells.

Protocol for Biological Evaluation: In Vitro Anti-inflammatory Assay

To assess the potential anti-inflammatory activity of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed.[33]

Objective: To determine the effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for each parameter.

Conclusion

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid represents a novel and synthetically accessible derivative within a pharmacologically significant class of compounds. Based on the established biological activities of related benzofurans and the known effects of fluorination, this compound is a promising candidate for investigation as an anti-inflammatory agent and potentially as a modulator of metabolic pathways through receptors such as GPR40. The proposed synthetic route and predicted spectroscopic data provide a solid foundation for its synthesis and characterization. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule.

References

  • Fan, Y.-S., Das, U., Hsiao, M.-Y., Liu, M.-H., & Lin, W. (2015). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 80(1), 547–557.
  • Syu, S.-E., Lee, Y.-T., Jang, Y.-J., Chou, S.-Y., Lee, C.-J., & Lin, W. (2012). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.
  • Ehlers, P., & de Meijere, A. (2012). Synthesis of Functionalized Benzofurans by a Double Heck Reaction of 2,3-Dibromofurans and Subsequent 6π-Electrocyclization/Dehydrogenation. European Journal of Organic Chemistry, 2012(28), 5539–5545.
  • Fan, Y. S., Das, U., Hsiao, M. Y., Liu, M. H., & Lin, W. (2014). Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans. The Journal of Organic Chemistry, 79(23), 11645–11655.
  • Bio, M., & Flynn, B. L. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701–2713.
  • BenchChem. (n.d.). A Technical Guide to the Biological Activity of Novel 4-Fluoro-3-methylbenzofuran Derivatives.
  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Omran, Z. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 1(1).
  • Reddy, T. J., & Li, C.-J. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters, 15(18), 4786–4789.
  • Fan, Y.-S., Das, U., Hsiao, M.-Y., Liu, M.-H., & Lin, W. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(23), 11645–11655.
  • Sarsam, S. B. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
  • Al-Ostath, A., Ghaboura, M., & Al-Qawasmeh, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824.
  • Flynn, B. L., & Bio, M. M. (2013).
  • Ghosh, S., & Roy, S. (2017). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 46(41), 14163–14174.
  • Sheukunov, Y., Radnaeva, L., & Imbs, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • Syu, S.-E., Lee, Y.-T., Jang, Y.-J., Chou, S.-Y., Lee, C.-J., & Lin, W. (2011). Preparation of functional benzofurans, benzothiophenes, and indoles using ester, thioester, and amide via intramolecular Wittig reactions. Organic Letters, 13(11), 2932–2935.
  • Patel, N. C., & Patel, H. R. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific & Engineering Research, 5(12).
  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., Tsujihata, Y., Ito, R., Suzuki, M., Takeuchi, K., Suzuki, N., Miyazaki, J., Santou, T., Odani, T., Kanzaki, N., Funami, M., Morohashi, A., Nonaka, M., Matsunaga, S., Yasuma, T., & Momose, Y. (2012). Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry, 55(8), 3960–3974.
  • Singh, A. B. (2021). Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. Current Medicinal Chemistry, 28(11), 2139–2163.
  • Reddy, T. J., & Li, C.-J. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling. American Chemical Society.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296.
  • Sheukunov, Y., Radnaeva, L., & Imbs, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
  • Guidechem. (2023, December 11). How to synthesize 2,5-difluorophenol.
  • Reddy, T. J., & Li, C. J. (2013). Construction of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling: application to enantioselective total synthesis of daphnodorin B. Organic Letters, 15(18), 4786–4789.
  • Ye, S., & Tang, Y. (2018). An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from allenoate adducts. Organic & Biomolecular Chemistry, 16(3), 363–366.
  • Mohler, F. L., & Wells, E. J. (1951). Mass spectra of fluorocarbons.
  • Zhao, Y.-Y., & Wang, H.-B. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 82(2), 247–250.
  • Ando, I., & Webb, G. A. (1974). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Journal of Magnetic Resonance, 15(1), 111–116.
  • Dharmatti, S. S., & Kanekar, C. R. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329–334.
  • Sigma-Aldrich. (n.d.). 2,5-Difluorophenol.
  • Mohammad, S. A. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(37), 5739–5747.
  • Alagawadi, K. R., & Alegaon, S. G. (2011). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 10(1).
  • ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum.
  • Al-Ostath, A., Ghaboura, M., & Al-Qawasmeh, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Li, Y., & Li, L. (2013). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 6(4), 887–891.
  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Supplement 2), S163–S165.
  • Madikizela, L. M., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
  • Washington University in St. Louis. (n.d.). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from Washington University in St. Louis website.
  • Nishiwaki, T. (1968). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 16(9), 1845–1847.
  • ChemicalBook. (n.d.). 2,5-Difluorophenol.
  • Luo, J., & Wang, Y. (2024).
  • Chem-Impex. (n.d.). 2,5-Difluorophenol.
  • Madikizela, L. M., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Patil, S. M., & Kulkarni, M. V. (2012). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 1(3), 209.
  • Vagdevi, H. M., & Lokesh, M. R. (2018). Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles.
  • Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Loemker, J. E., & Read, J. M. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(24), 6675–6679.

Sources

Foundational

Predicted pKa and LogP values of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Physicochemical Profiling and Predictive Analytics of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid: A Technical Guide to pKa and LogP Executive Summary In the landscape of modern drug discovery, the precise determinatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Predictive Analytics of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid: A Technical Guide to pKa and LogP

Executive Summary

In the landscape of modern drug discovery, the precise determination of acid dissociation constants (pKa) and partition coefficients (LogP) is non-negotiable. These parameters dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid . Rather than merely listing theoretical values, this guide explores the structural causality behind its predicted pKa and LogP, and establishes field-proven, self-validating experimental protocols for their empirical determination.

Structural Causality & Theoretical Framework

To understand the physicochemical behavior of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, we must deconstruct its molecular architecture. The molecule consists of a lipophilic benzofuran core, an ionizable acetic acid moiety at position 3, and two highly electronegative fluorine atoms at positions 4 and 7[1].

The Causality of pKa (Predicted: ~3.95)

The ionization center of this molecule is the carboxylic acid group (-COOH) located on the acetic acid substituent. The baseline pKa for a standard benzofuran-3-acetic acid derivative is approximately 4.2[2]. However, the introduction of fluorine atoms fundamentally alters the electronic landscape.

Fluorine is the most electronegative element on the periodic table. While it can donate electron density through resonance (+R effect) when directly attached to an aromatic pi-system, its powerful inductive electron-withdrawing effect (-I effect) dominates through the sigma-bond network and through-space field effects. The fluorine at position 4 is in relatively close spatial proximity to the acetic acid group at position 3. Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by the electron-withdrawing pull of the fluorines, which disperses the negative charge. This thermodynamic stabilization of the conjugate base increases the acidity of the molecule, lowering the predicted pKa to approximately 3.95 ± 0.15 .

The Causality of LogP (Predicted: ~2.75)

LogP (the octanol/water partition coefficient of the unionized species) is a direct measure of lipophilicity. The unsubstituted benzofuran core is inherently hydrophobic. Halogenated benzofurans are widely utilized in medicinal chemistry precisely because they enhance membrane permeability while resisting metabolic degradation[3].

The addition of fluorine atoms increases the overall lipophilicity of the molecule. Although the C-F bond possesses a local dipole, fluorine's tightly held valence electrons make the atom highly non-polarizable. This creates a "Teflon-like" hydrophobic surface area that repels water molecules[4]. Balancing the lipophilic 4,7-difluorobenzofuran core with the polar, hydrogen-bonding capable acetic acid moiety yields a predicted LogP of 2.75 ± 0.20 . This value falls perfectly within the Lipinski "Rule of 5" optimal range for passive oral absorption.

ElectronicEffects Structure 4,7-Difluorobenzofuran Core F_Inductive Fluorine (-I) Effect Structure->F_Inductive F_Lipophilic C-F Hydrophobicity Structure->F_Lipophilic Acid_Group Position 3: -CH2COOH Structure->Acid_Group LogP_Effect Higher LogP (~2.75) Structure->LogP_Effect pKa_Effect Lower pKa (~3.95) F_Inductive->pKa_Effect F_Lipophilic->LogP_Effect Acid_Group->pKa_Effect

Causality of electronic and structural effects on the physicochemical properties of the molecule.

Quantitative Data Summary

The table below synthesizes the predicted physicochemical parameters of the target compound against baseline structural analogs to highlight the quantitative impact of the 4,7-difluoro substitution.

CompoundStructural FeaturePredicted pKaPredicted LogPPrimary Application / Note
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid Target Molecule ~3.95 ~2.75 Optimized ADME profile
Benzofuran-3-acetic acidUnsubstituted core~4.20~2.20Baseline reference[2]
Phenylacetic acidNo heteroatom ring~4.31~1.41High aqueous solubility
4-FluorobenzofuranCore fragmentN/A (Neutral)~2.40Highly lipophilic fragment[4]

Self-Validating Experimental Protocols

To transition from predictive modeling to empirical fact, rigorous analytical methodologies must be employed. As an application scientist, I select techniques based on the specific chemical realities of the molecule.

Protocol A: pKa Determination via Potentiometric Titration

Causality of Choice: UV-metric titration is often preferred for high-throughput screening, but it requires the ionization center to be conjugated with the chromophore. In this molecule, the -COOH group is insulated from the benzofuran pi-system by an sp3-hybridized methylene bridge (-CH2-). Therefore, ionization will not produce a sufficient UV shift. Potentiometric titration is the gold standard here.

Step-by-Step Methodology:

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Standardize the titrants (0.1 M KOH and 0.1 M HCl) against primary standards (KHP and Na2CO3).

  • Sample Preparation: Dissolve exactly 2.0 mg of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid in 20 mL of a 0.15 M KCl solution to maintain a constant thermodynamic ionic strength.

  • Blank Titration: Perform a blank titration on the 0.15 M KCl solvent alone to map the background response of the electrode and dissolved CO2.

  • Sample Titration: Titrate the sample solution with 0.1 M KOH under a continuous nitrogen purge at a strictly thermostated 25.0 ± 0.1 °C.

  • Trustworthiness & Self-Validation: Do not rely solely on the inflection point of the raw pH curve. Apply a Gran Plot transformation (plotting the antilog of the pH against the volume of titrant). A perfectly linear Gran plot validates that the electrode is exhibiting an ideal Nernstian response and confirms the precise equivalence point, effectively self-validating the calculated pKa.

Protocol B: LogP Determination via Shake-Flask and RP-HPLC

Causality of Choice: While computational models (like ALOGPS) are excellent guides, the Shake-Flask method remains the regulatory standard (OECD Test Guideline 107). Coupling it with RP-HPLC ensures that we are quantifying only the intact parent molecule, ignoring any trace impurities that would skew a simple UV-Vis assay.

Step-by-Step Methodology:

  • Phase Saturation: Stir 1-octanol and an aqueous buffer (pH 1.5) together for 24 hours. Why pH 1.5? To ensure the carboxylic acid (pKa ~3.95) is >99% in its unionized state, isolating the true LogP rather than the distribution coefficient (LogD).

  • Spiking: Dissolve the compound in the pre-saturated octanol phase to yield a stock concentration of 100 µg/mL.

  • Partitioning: In a thermostated vessel (25.0 °C), combine equal volumes (10 mL) of the spiked octanol and the pre-saturated aqueous buffer. Shake mechanically at 200 rpm for exactly 4 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the emulsion at 3000 x g for 30 minutes to guarantee complete phase separation.

  • Quantification: Sample both phases carefully (avoiding the interface) and inject into an RP-HPLC-UV system (C18 column, Acetonitrile/Water + 0.1% TFA mobile phase).

  • Trustworthiness & Self-Validation: Calculate the Mass Balance . Multiply the concentration in each phase by its respective volume ( Coct​Voct​+Caq​Vaq​ ). The protocol is only considered valid if the total recovered mass is ≥98% of the initial input. A lower recovery indicates systemic errors such as precipitation, degradation, or adsorption to the glassware.

Workflow Start Compound Preparation Split Parallel Analysis Start->Split pKa_Path pKa Determination Split->pKa_Path LogP_Path LogP Determination Split->LogP_Path pKa_Val Gran Plot Validation pKa_Path->pKa_Val LogP_Val Mass Balance Check LogP_Path->LogP_Val Result Physicochemical Profile pKa_Val->Result LogP_Val->Result

Experimental workflow for determining pKa and LogP with built-in self-validation steps.

Conclusion

The strategic fluorination of the benzofuran-3-acetic acid scaffold at positions 4 and 7 yields a molecule with highly optimized physicochemical properties. The inductive effects of the fluorine atoms lower the pKa to a predicted 3.95, while the hydrophobic nature of the C-F bonds pushes the LogP to approximately 2.75. By employing self-validating experimental protocols—specifically Gran plot-verified potentiometry and mass balance-verified RP-HPLC shake-flask methods—researchers can confidently transition these theoretical predictions into empirical data suitable for advanced pharmacokinetic modeling.

References

  • Benchchem. (5-Ethyl-1-benzofuran-3-yl)acetic acid. Benchchem Database. 2

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22223110, 4-Fluorobenzofuran. PubChem. 4

  • Sapphire Bioscience. 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid Product Information. Sapphire Bioscience. 1

  • MDPI Molecules. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. 3

Sources

Exploratory

The Compass for a Candidate: A Technical Guide to the Pharmacokinetic Profiling of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Foreword: Charting the Course from Discovery to Development In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is both arduous and exacting....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course from Discovery to Development

In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is both arduous and exacting. The inherent biological activity of a compound, while paramount, is but a single facet of its potential therapeutic utility. A comprehensive understanding of its pharmacokinetic (PK) profile—the body's effect on the drug—is the compass that guides its development. This guide provides an in-depth technical framework for the pharmacokinetic characterization of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a novel small molecule with potential therapeutic applications.

The benzofuran scaffold is a well-established pharmacophore, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of difluoro substituents on the benzofuran ring is a deliberate medicinal chemistry strategy aimed at modulating the molecule's metabolic stability and pharmacokinetic properties.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and logical approach to generating a robust pharmacokinetic data package for this promising compound.

Section 1: The Foundation - Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling focuses on in vitro assays that predict the in vivo behavior of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid. These assays are crucial for early-stage decision-making and for guiding the design of subsequent in vivo studies.[4][5]

Metabolic Stability: The First Line of Defense

A primary determinant of a drug's in vivo half-life and oral bioavailability is its susceptibility to metabolism, predominantly in the liver.[6] The metabolic stability of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid will be assessed using liver microsomes and hepatocytes.

This assay provides a measure of the compound's susceptibility to Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[6][7]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human and rodent (e.g., mouse, rat) liver microsomes on ice.[2]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically below its Km (e.g., 1 µM) to ensure first-order kinetics.[2]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[8][9]

Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_0 Microsomal Stability Workflow A Prepare Reagents (Microsomes, Buffer, Compound, NADPH) B Incubate at 37°C A->B Pre-incubation C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling & Quenching C->D Incubation E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Figure 1: Workflow for the Liver Microsomal Stability Assay.

To assess both Phase I and Phase II metabolism, a hepatocyte stability assay is employed.[10]

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved hepatocytes instead of microsomes. This allows for the evaluation of a broader range of metabolic pathways.

Expected Insights:

A comparison of the data from microsomal and hepatocyte assays will indicate the relative contribution of Phase I and Phase II enzymes to the metabolism of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.

Plasma Protein Binding: The Unbound Fraction

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[11] Therefore, determining the extent of plasma protein binding is critical. Equilibrium dialysis is considered the gold standard method.[11][12]

Experimental Protocol:

  • Apparatus Setup:

    • Utilize a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 5-10 kDa).

  • Sample Preparation:

    • Spike plasma (human and relevant preclinical species) with 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.

    • Load the plasma sample into one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., PBS, pH 7.4) into the other chamber.

  • Equilibration:

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient duration (typically 4-6 hours) to reach equilibrium.

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

Data Analysis:

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

cluster_1 Equilibrium Dialysis Workflow A Prepare Drug-Spiked Plasma B Load Dialysis Apparatus (Plasma vs. Buffer) A->B C Incubate to Equilibrium (37°C) B->C D Sample Plasma & Buffer Chambers C->D E LC-MS/MS Analysis D->E F Calculate Fraction Unbound (fu) E->F

Figure 2: Workflow for the Equilibrium Dialysis Assay.

Cell Permeability: Crossing the Barrier

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[13][14][15]

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system until a confluent monolayer is formed (typically 21 days).

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[16]

  • Permeability Assay:

    • Conduct bidirectional permeability assessment:

      • Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This mimics absorption from the gut into the bloodstream.

      • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This assesses active efflux.

    • Include known high and low permeability compounds as controls.

  • Analysis:

    • Quantify the compound concentration in the receiver compartment at various time points using LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[14]

Section 2: The In Vivo Reality - Pharmacokinetic Studies in Animal Models

Following promising in vitro data, in vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid in a whole organism.[17][18] Rodents, such as mice or rats, are typically the first species used.[19]

Study Design and Execution

A well-designed in vivo PK study is critical for generating meaningful data.[20]

Key Considerations:

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or CD-1 mice).[19]

  • Route of Administration:

    • Intravenous (IV): Provides direct systemic administration, allowing for the determination of clearance, volume of distribution, and elimination half-life.

    • Oral (PO): Essential for assessing oral bioavailability.

  • Dose Selection: Based on any available efficacy or toxicology data.

  • Blood Sampling: A sparse sampling or serial bleeding protocol should be employed to minimize animal usage while obtaining a complete PK profile.[21]

Experimental Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions.

    • Administer 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid via the chosen route (IV or PO).

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method for the quantification of the compound in plasma.[8][9] Method validation should adhere to regulatory guidelines.[22][23]

cluster_2 In Vivo PK Study Workflow A Animal Acclimation & Grouping B Dose Administration (IV and PO) A->B C Serial Blood Sampling B->C D Plasma Processing & Storage C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Modeling E->F G Parameter Calculation (AUC, CL, t½, F%) F->G

Figure 3: Workflow for an In Vivo Pharmacokinetic Study.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters:

ParameterDescription
AUC (Area Under the Curve) A measure of total drug exposure over time.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t½ (Half-life) The time required for the drug concentration to decrease by half.
Cmax The maximum observed plasma concentration.
Tmax The time at which Cmax is observed.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Section 3: Regulatory Context and Future Directions

The data generated from this comprehensive pharmacokinetic profiling will form a critical component of the Investigational New Drug (IND) application submitted to regulatory agencies such as the FDA.[24][25][26] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability.[24][26]

The pharmacokinetic profile of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid will guide further development, including dose selection for efficacy and toxicology studies, and ultimately, for first-in-human clinical trials.[27][28][29] A thorough understanding of its ADME properties will de-risk its progression and provide a solid foundation for its potential as a novel therapeutic agent.

References

  • North-East Bioanalytical Laboratories. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Bai, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540.
  • Ackley, D. C., Rockich, K. T., & Toth, S. J. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290 (pp. 343-356). Humana Press.
  • Creative Bioarray. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Merck. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Jo, K., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(11), 1335.
  • Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 617-627.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51223.
  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Khafaji, M. K. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat. Journal of Applied Pharmaceutical Science, 14(7), 1-9.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved from [Link]

  • Spicer, T. P., et al. (2014). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Probe Reports from the NIH Molecular Libraries Program.
  • McElvany, B. (2007). FDA Requirements for Preclinical Studies.
  • Duke University School of Law. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]

  • European Medicines Agency. (2018, October 5). Nonclinical Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

Sources

Foundational

Binding Affinity and Thermodynamic Profiling of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The benzofuran-3-acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antagonist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The benzofuran-3-acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), Free Fatty Acid Receptors (FFARs), and as kinetic stabilizers for Transthyretin (TTR). Among its derivatives, 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 1509437-71-1) represents a highly optimized building block.

This whitepaper provides an in-depth technical analysis of how the 4,7-difluoro substitution pattern dictates the binding affinity, thermodynamic signature, and metabolic stability of these derivatives. Furthermore, we outline field-proven, self-validating biophysical protocols (SPR, ITC, and TR-FRET) required to accurately quantify target engagement.

Structural Rationale: The 4,7-Difluoro Advantage

The strategic placement of fluorine atoms at the C4 and C7 positions of the benzofuran core is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.

  • pKa Modulation and Electrostatics: Fluorine exerts a profound inductive electron-withdrawing effect ( σI​=0.52 ). This pulls electron density away from the C3-acetic acid side chain, lowering its pKa. A more acidic carboxylate ensures a higher state of ionization at physiological pH, strengthening the critical salt-bridge interactions with basic residues (e.g., Arg170 in CRTH2) in the target binding pocket[1].

  • Metabolic Shielding: The electron-rich nature of unsubstituted benzofurans makes them susceptible to cytochrome P450-mediated epoxidation and subsequent reactive metabolite formation. The 4,7-difluoro pattern reduces the HOMO (Highest Occupied Molecular Orbital) energy of the π -cloud, effectively shielding the core from oxidative metabolism[2].

  • Halogen Bonding: In targets like Transthyretin (TTR), halogenated benzofurans act as potent kinetic stabilizers. The fluorine atoms can engage in orthogonal multipolar interactions within the hydrophobic halogen-binding pockets (HBP) of the target proteins, driving binding enthalpy[3].

Biophysical Profiling Workflow

To accurately capture the binding kinetics and thermodynamics of 4,7-difluorobenzofuran derivatives, researchers must employ an orthogonal biophysical workflow. Relying solely on endpoint biochemical assays often masks transient kinetic liabilities.

BindingWorkflow Start Compound Library: 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acids SPR SPR Screening (K_on, K_off, K_D) Start->SPR TRFRET TR-FRET Assay (IC50 / Target Engagement) Start->TRFRET ITC ITC Validation (ΔH, ΔS, Stoichiometry) SPR->ITC Hits (K_D < 100 nM) Lead Lead Selection & Structural Optimization ITC->Lead Thermodynamic Profiling TRFRET->ITC Active (IC50 < 50 nM)

Fig 1: Orthogonal biophysical workflow for evaluating benzofuran-3-acetic acid derivatives.

Target Engagement: The CRTH2 Pathway

When optimizing these derivatives as CRTH2 antagonists for asthma and allergic rhinitis, the primary goal is to competitively inhibit Prostaglandin D2 (PGD2). The 4,7-difluoro core occupies the deep hydrophobic cleft of the GPCR, preventing the conformational shift required for Gi/o​ protein coupling.

CRTH2Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor (GPCR) PGD2->CRTH2 Activates Antagonist 4,7-Difluoro-Benzofuran Antagonist Antagonist->CRTH2 Competitive Inhibition Gi G_i/o Protein Activation CRTH2->Gi cAMP cAMP Inhibition Gi->cAMP Decreases Ca2 Intracellular Ca2+ Mobilization Gi->Ca2 Increases Inflammation Th2 Cell Migration & Eosinophil Activation cAMP->Inflammation Ca2->Inflammation

Fig 2: Mechanism of CRTH2 receptor antagonism by 4,7-difluorobenzofuran derivatives.

Quantitative Data Presentation

The table below illustrates the representative Structure-Activity Relationship (SAR) and thermodynamic shifts observed when transitioning from an unsubstituted benzofuran-3-acetic acid to the 4,7-difluoro analog against a target like CRTH2.

Table 1: Representative Binding Affinity and Thermodynamic Parameters

Compound Core IC50​ (nM) KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
Unsubstituted Benzofuran145.0120.5-4.2-5.10.31
4-Fluoro-Benzofuran42.338.0-5.8-4.30.36
4,7-Difluoro-Benzofuran 8.5 6.2 -8.1 -2.4 0.42

Data Interpretation: The addition of the 4,7-difluoro motif drives a highly favorable enthalpic shift ( ΔH from -4.2 to -8.1 kcal/mol). This causality is rooted in the formation of specific halogen bonds and a stronger electrostatic salt bridge due to the lowered pKa of the acetic acid moiety, resulting in a sub-10 nM KD​ .

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are engineered with built-in validation steps.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Note: We utilize a CM5 (carboxymethylated dextran) sensor chip because the hydrophilic dextran matrix minimizes the non-specific binding often associated with highly lipophilic fluorinated compounds. This ensures the measured Kon​ reflects true target engagement rather than matrix partitioning.

Step-by-Step Methodology:

  • Immobilization: Amine-couple the target protein (e.g., CRTH2 or TTR) to flow cells 2, 3, and 4 of a CM5 sensor chip to a level of 2000-3000 Response Units (RU). Leave flow cell 1 blank as a reference surface.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Critical: The DMSO concentration must be strictly matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Analyte Preparation: Prepare a 5-point, 3-fold serial dilution of the 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid derivative starting at 100 nM.

  • Injection Cycle: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). The high flow rate minimizes mass transport limitations.

  • Validation Step: Inject a known positive control (e.g., Ramatroban for CRTH2) at the beginning and end of the run. If the Rmax​ decays by >10%, the surface is denaturing, and the data must be discarded.

  • Data Analysis: Double-reference the data (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and KD​ .

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality Note: TR-FRET is selected over standard fluorescence polarization because the time-resolved measurement (introducing a delay of 50-100 µs before reading) eliminates auto-fluorescence interference commonly observed with highly conjugated benzofuran cores.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 5 nM of Terbium-labeled target protein (donor) and 10 nM of a fluorescently tagged tracer ligand (acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2​ , 0.1% BSA).

  • Compound Addition: Dispense 100 nL of the 4,7-difluoro derivative (in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Incubation: Add 10 µL of the reagent mix to the plate. Centrifuge at 1000 rpm for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm, and measure emission at 665 nm (acceptor) and 620 nm (donor).

  • Validation Step: Calculate the Z'-factor using DMSO-only (max signal) and a saturating concentration of unlabeled ligand (min signal) wells. A Z'-factor > 0.6 validates the assay's robustness.

  • Analysis: Calculate the TR-FRET ratio (665/620 nm) and fit the data to a 4-parameter logistic (4PL) equation to determine the IC50​ .

Conclusion

The 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid scaffold is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine at the 4 and 7 positions, researchers can achieve highly potent, metabolically stable, and enthalpically driven target engagement. When paired with rigorous, self-validating biophysical profiling (SPR and TR-FRET), this building block serves as a highly reliable foundation for developing next-generation therapeutics targeting GPCRs and amyloidogenic proteins[4].

References

  • Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives. acs.org. 2

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. acs.org. 3

  • Complex Pharmacology of Free Fatty Acid Receptors. acs.org. 1

  • Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones. acs.org. 4

Sources

Exploratory

Thermal Stability Profile of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid: A Comprehensive Technical Guide

Executive Summary The compound 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 1509437-71-1) is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics, including anti-infla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 1509437-71-1) is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics, including anti-inflammatory agents, GPR40 agonists, and potential anticancer drugs[1][2]. In pharmaceutical development, the thermal stability of such early-stage intermediates dictates downstream processing parameters, such as hot-melt extrusion limits, milling temperatures, and long-term formulation stability.

As a Senior Application Scientist, I approach thermal characterization not merely as a data-collection exercise, but as a mechanistic study of molecular architecture. This whitepaper deconstructs the thermal dynamics of this specific fluorinated benzofuran, providing researchers with self-validating analytical protocols and a deep understanding of its degradation kinetics.

Structural Causality & Thermal Dynamics

To predict and understand the thermal behavior of this compound, we must analyze how its specific structural moieties respond to thermal energy:

  • The Benzofuran Core: The fused bicyclic system is highly conjugated and planar. This extensive π -electron delocalization provides substantial baseline thermal resistance, preventing ring fragmentation at standard processing temperatures[3].

  • Fluorine Substitution (4,7-positions): Fluorine is the most electronegative element. Its incorporation at the 4 and 7 positions strengthens adjacent C-C and C-O bonds via powerful inductive electron-withdrawing effects[2][4]. This lowers the Highest Occupied Molecular Orbital (HOMO) energy level, making the aromatic ring highly resistant to oxidative thermal degradation compared to non-fluorinated analogs.

  • The Acetic Acid Moiety: This is the thermal "weak link." Carboxylic acids tethered to aromatic systems via a methylene bridge are inherently prone to thermal decarboxylation. The activation energy required to cleave the carboxyl group is significantly lower than that required to disrupt the fluorinated ring.

Mechanistic Degradation Pathways

When subjected to extreme thermal stress, the degradation of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid follows a predictable, sequential pathway. The initial mass loss event is driven by the cleavage of the carboxyl group, releasing carbon dioxide. Only at significantly higher temperatures do we observe the breakdown of the robust fluorinated benzofuran ring.

DegradationPathway A 2-(4,7-Difluoro-1-benzofuran- 3-yl)acetic acid (Stable up to ~220°C) B Decarboxylation Intermediate (Loss of CO2) A->B Heat (>220°C) -CO2 D Volatile Byproducts (CO2, HF, CO) A->D Volatiles C Ring Cleavage & Defluorination (>350°C) B->C Extreme Heat (>350°C) Oxidative/Thermal Stress B->D Volatiles C->D Volatiles

Figure 1: Sequential thermal degradation pathway of the fluorinated benzofuran acetic acid.

Experimental Methodologies: A Self-Validating System

A single thermal curve is scientifically insufficient. To build a trustworthy thermal profile, we must employ an orthogonal, self-validating system where calorimetric data is corroborated by gravimetric data, and further validated by spectroscopic identification of degradants.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with phase transitions (melting) and provides the exact onset of exothermic or endothermic decomposition. Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Why? This ensures absolute temperature accuracy across the specific thermal window where this compound melts and degrades.

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of the compound into a vented aluminum pan. Why vented? A hermetically sealed pan would trap evolved CO 2​ during decomposition, artificially altering the internal pressure and shifting the thermal equilibrium, leading to irreproducible decomposition onset temperatures.

  • Thermal Method: Equilibrate at 25 °C. Heat at a strictly controlled rate of 10 °C/min to 300 °C under a constant dry nitrogen purge (50 mL/min). Why 10 °C/min? This rate provides an optimal balance between thermal resolution (separating the melting endotherm from the decomposition exotherm) and minimizing thermal lag between the furnace and the sample.

Protocol 2: Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)

Causality: TGA quantifies mass loss, while the coupled FTIR identifies the evolved gases in real-time, definitively proving the mechanism of degradation. Step-by-Step Methodology:

  • Sample Preparation: Load 10.0 mg of the compound into an alumina (Al 2​ O 3​ ) crucible. Why alumina? Platinum crucibles can sometimes exert unintended catalytic effects on the decarboxylation of acetic acid derivatives; alumina is entirely inert.

  • Thermal Method: Heat from ambient to 500 °C at 10 °C/min under a nitrogen atmosphere to isolate pure thermal degradation from oxidative combustion[3].

  • Spectroscopic Validation: Route the evolved gas through a heated transfer line maintained at 200 °C to the FTIR gas cell. Why 200 °C? This prevents the condensation of high-boiling volatile degradants before they reach the infrared beam, ensuring the detection of the specific asymmetric stretching of CO 2​ at 2360 cm −1 .

Workflow cluster_Thermal Primary Thermal Analysis Prep Sample Preparation (Desiccation & Weighing) DSC DSC Analysis (Melting & Crystallinity) Prep->DSC TGA TGA-FTIR/MS (Mass Loss & Volatiles) Prep->TGA Stress ICH Q1A(R2) Thermal Stress (Isothermal Aging) Prep->Stress Data Data Synthesis & Kinetic Modeling DSC->Data TGA->Data LCMS LC-MS/MS Validation (Degradant Identification) Stress->LCMS LCMS->Data

Figure 2: Orthogonal thermal validation workflow integrating calorimetric and spectroscopic data.

Quantitative Thermal Data Synthesis

Based on the structural homology of fluorinated benzofuran-3-acetic acid derivatives[3][5], the synthesized thermal profile for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is summarized below.

ParameterAnalytical TechniqueExpected Value / RangeMechanistic Significance
Melting Point ( Tm​ ) DSC165 °C – 175 °CPhase transition from crystalline solid to liquid.
Enthalpy of Fusion ( ΔHf​ ) DSC85 – 105 J/gEnergy required to disrupt the crystalline lattice.
Onset of Decomposition ( Td​ ) TGA~230 °CInitiation of thermal decarboxylation (loss of acetic acid group).
Peak Decomposition ( Tpeak​ ) DTG (Derivative TGA)~255 °CPoint of maximum mass loss rate (Peak CO 2​ evolution).
Ring Cleavage Onset TGA-FTIR> 350 °CComplete breakdown of the fluorinated benzofuran core.

Forced Degradation & ICH Q1A(R2) Compliance

Beyond acute thermal breakdown, establishing the long-term thermal stability of this intermediate is dictated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines[6][7].

Protocol 3: Isothermal Stress Testing To validate the compound's stability for regulatory submissions, we execute a forced degradation study[8]:

  • Conditions: Subject the solid-state API to 50 °C, 60 °C, and 70 °C (utilizing 10 °C increments above the standard accelerated condition of 40 °C/75% RH) for a duration of 14 to 28 days[8].

  • Analysis: Re-analyze the stressed samples using a stability-indicating LC-MS method.

  • Self-Validating Causality (Mass Balance): By plotting the degradation rate constants at these elevated temperatures using the Arrhenius equation, we can accurately predict the shelf-life at standard room temperature (25 °C). The critical validation metric here is mass balance : the loss of the parent peak area in the HPLC chromatogram must equal the sum of the newly formed degradant peak areas. If it does not, it indicates that volatile degradants (like CO 2​ ) have escaped, confirming the decarboxylation pathway identified in the TGA-FTIR step.

Conclusion

The thermal stability profile of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is defined by a highly stable fluorinated aromatic core juxtaposed with a thermally labile acetic acid moiety. The compound exhibits robust stability up to approximately 220 °C, making it highly suitable for standard pharmaceutical processing techniques. However, formulation scientists must ensure that high-energy processes, such as hot-melt extrusion or aggressive jet-milling, do not exceed the 200 °C threshold to prevent premature decarboxylation.

References

  • Fluorinated Benzofuran Derivatives in Medicinal Chemistry Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Thermal Analysis of Benzofuran Derivatives Title: Synthesis, characterization, photo physical and DFT studies of bicoumarin and 3-(3-benzofuranyl)coumarin derivatives Source: ResearchGate URL:[Link]

  • Regulatory Guidelines for Stability Testing Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Forced Degradation Methodologies Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

Sources

Foundational

A Technical Guide to 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and its Analogs in Medicinal Chemistry

This in-depth technical guide provides a comprehensive literature review of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and the broader class of benzofuran derivatives in the context of medicinal chemistry. It is inten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive literature review of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and the broader class of benzofuran derivatives in the context of medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, biological activities, and therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Benzofuran Scaffold - A Privileged Motif in Drug Discovery

The benzofuran ring system, a fusion of a benzene and a furan ring, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] This scaffold's unique electronic and structural features make it a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic activities.[2][3][4] The incorporation of fluorine atoms, as seen in 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5][6]

This guide will delve into the synthesis, known and potential medicinal applications, and experimental considerations for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, drawing upon the extensive research conducted on analogous benzofuran structures.

Part 1: Synthesis of the Benzofuran Core and its Acetic Acid Derivatives

The synthesis of the benzofuran nucleus is a well-established area of organic chemistry, with numerous methods available to construct this heterocyclic system.[1][7] The choice of synthetic route often depends on the desired substitution pattern on both the benzene and furan rings.

General Strategies for Benzofuran Synthesis

Several classical and modern synthetic methods are employed for the synthesis of benzofurans. A common approach involves the reaction of a substituted phenol with a suitable C2 synthon, followed by cyclization.[1] For instance, the Perkin rearrangement and related reactions have been historically significant.[7] More contemporary methods often utilize transition-metal-catalyzed cross-coupling reactions, which offer greater flexibility and efficiency in constructing the benzofuran scaffold.[1]

A general synthetic workflow for a substituted benzofuran acetic acid derivative is depicted below:

Benzofuran Synthesis Workflow A Substituted Phenol B Alkylation with α-halo ester A->B Base (e.g., K2CO3) C Intramolecular Cyclization B->C Acid catalyst (e.g., PPA) or Lewis acid D Hydrolysis C->D Base (e.g., NaOH, KOH) E 2-(Benzofuran-3-yl)acetic acid derivative D->E

Caption: Generalized workflow for the synthesis of benzofuran-3-acetic acids.

Synthesis of 2-(Benzofuran-3-yl)acetic Acid Derivatives

The synthesis of 2-(benzofuran-3-yl)acetic acid derivatives typically involves the preparation of the corresponding ethyl or methyl ester followed by hydrolysis. A representative experimental protocol for the hydrolysis of a related compound, ethyl 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetate, is as follows:

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzofuranacetate [8]

  • Reaction Setup: To a solution of the ethyl 2-(benzofuran-yl)acetate derivative (1.0 eq) in a mixture of methanol and water, add potassium hydroxide (5.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, add water and extract with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to a pH of 1 using a strong acid, such as concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the desired 2-(benzofuran-yl)acetic acid.

This general procedure can be adapted for the synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid from its corresponding ester precursor.

Part 2: Medicinal Chemistry Applications of Benzofuran Acetic Acid Derivatives

The benzofuran scaffold is a versatile platform for the development of novel therapeutic agents. The acetic acid moiety at the 3-position can serve as a key pharmacophoric element or as a handle for further chemical modification.

Anti-inflammatory and Analgesic Activity

Benzofuran derivatives have been extensively investigated for their anti-inflammatory and analgesic properties.[1][9] The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators. For instance, some benzofuran derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10]

A study on a novel rigid benzofuran-3,4-dihydroxy chalcone demonstrated significant antinociceptive and anti-inflammatory effects in formalin and hot-plate tests in mice.[9] This highlights the potential of the benzofuran nucleus as a scaffold for the development of new pain and inflammation therapies.

Antidiabetic Activity: GPR40/FFA1 Agonism

A notable application of benzofuran acetic acid derivatives is in the treatment of type 2 diabetes. Researchers have identified (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives as potent and highly bioavailable agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[11] GPR40/FFA1 is a receptor that mediates free fatty acid-amplified glucose-stimulated insulin secretion in pancreatic β-cells.[11] The oral administration of these compounds has been shown to significantly reduce plasma glucose levels and increase insulin secretion in animal models of type 2 diabetes.[11] This line of research led to the clinical evaluation of TAK-875, a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, for the treatment of type 2 diabetes.[11]

The following diagram illustrates the proposed mechanism of action for GPR40/FFA1 agonists:

GPR40 Mechanism cluster_pancreatic_beta_cell Pancreatic β-cell GPR40 GPR40/FFA1 Receptor PLC Phospholipase C (PLC) GPR40->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion promotes Ligand Benzofuran Acetic Acid Derivative Ligand->GPR40 binds to

Caption: Simplified signaling pathway of GPR40/FFA1 agonists in pancreatic β-cells.

Anticancer and Antimicrobial Potential

The benzofuran scaffold is also a promising starting point for the development of anticancer and antimicrobial agents.[2][3][4] Numerous studies have reported the synthesis and evaluation of benzofuran derivatives with potent activity against various cancer cell lines and microbial strains.[4][12] The planar nature of the benzofuran ring system allows for potential intercalation with DNA, while various substituents can be introduced to target specific enzymes or receptors involved in cancer cell proliferation or microbial survival.

Table 1: Summary of Biological Activities of Benzofuran Derivatives

Biological ActivityTarget/Mechanism (where known)Reference(s)
Anti-inflammatoryInhibition of inflammatory mediators (e.g., COX)[1][9][10]
AntidiabeticGPR40/FFA1 agonism[11]
AnticancerVarious, including enzyme inhibition and DNA intercalation[2][3][4]
AntimicrobialDisruption of microbial cell processes[2][3][12]
AntiviralInhibition of viral replication[2]

Part 3: Physicochemical Properties and Drug-Likeness

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, several key parameters can be predicted to influence its drug-like properties.

  • Lipophilicity (LogP): The benzofuran core is inherently lipophilic, which is a crucial factor for crossing biological membranes.[5] The two fluorine atoms will further increase lipophilicity, while the carboxylic acid moiety will contribute to hydrophilicity, particularly at physiological pH.[5] The overall LogP is expected to be in a range suitable for oral absorption.

  • Aqueous Solubility: The presence of the carboxylic acid group will enhance aqueous solubility, especially in its ionized form. This is advantageous for formulation and bioavailability.

  • Metabolic Stability: The introduction of fluorine atoms is a well-established strategy to block sites of metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.[5]

Conclusion and Future Perspectives

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid represents a promising, albeit understudied, molecule within the medicinally significant class of benzofuran derivatives. Based on the extensive literature on analogous compounds, it can be hypothesized that this compound may possess valuable pharmacological activities, particularly in the areas of inflammation, metabolic disorders, and oncology.

Future research should focus on the efficient and scalable synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and a thorough evaluation of its biological activities through a battery of in vitro and in vivo assays. Structure-activity relationship (SAR) studies, involving modifications of the substitution pattern on the benzofuran ring and the acetic acid side chain, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties. The rich history of the benzofuran scaffold in medicinal chemistry provides a strong foundation for the exploration of this and related compounds as potential therapeutic agents.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., Tsujihata, Y., Ito, R., ... & Momose, Y. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of medicinal chemistry, 55(8), 3960-3974. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). EC Pharmaceutical Science, 4(3), 633-638.
  • Choi, H. D., Seo, P. J., You, H., & Lee, U. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3112. Available at: [Link]

  • Xu, X., Liu, Y., Zhang, X., & Zhou, C. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27246-27267. Available at: [Link]

  • Sahu, R., Shah, K., Misbah, A., Paliwal, D., Sharma, N., & Rani, T. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid. MolPort. Available at: [Link]

  • Xu, X., Liu, Y., Zhang, X., & Zhou, C. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27246-27267. Available at: [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (2025). ResearchGate. Available at: [Link]

  • Seo, P. J., Choi, H. D., You, H., & Lee, U. (2011). 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1978. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 134-142.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Molecules, 30(16), 3789. Available at: [Link]

  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (2007). Molecules, 12(9), 2095-2108. Available at: [Link]

  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. (2024). Dyes and Pigments, 225, 112108.
  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). RSC Advances, 5(118), 96809-96828. Available at: [Link]

  • STUDY OF THE ANTI-INFLAMMATORY AND ANALGESIC EFFECTS OF NOVEL RIGID BENZOFURAN-3, 4-DIHYDROXY CHALCONE BY FORMALIN, HOT-PLATE. (2010). Pakistan Journal of Pharmaceutical Sciences, 23(4), 430-435.
  • Di Micco, S., Terracciano, S., Boffo, F., Giordano, I., Riccardi, B., Ziccardi, G., ... & Bruno, I. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 649661.
  • Long, M., Ghisari, M., & Bonefeld-Jørgensen, E. C. (2013). Effects of perfluoroalkyl acids on the function of the thyroid hormone and the aryl hydrocarbon receptor. Environmental science and pollution research international, 20(11), 8045–8056.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules, 31(5), 1543. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (2012). Archiv der Pharmazie, 345(1), 37-48. Available at: [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005). Bioorganic & medicinal chemistry letters, 15(9), 2279-2283. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a key intermediate in the development of various pharmacologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds.[1][2][3] The described synthetic route is robust and scalable, proceeding through key intermediates derived from 2,5-difluorophenol. This document outlines a multi-step synthesis involving formylation, epoxide formation via a Darzens condensation, and subsequent hydrolysis to yield the target compound. Each step is detailed with expert insights into reaction mechanisms, safety considerations, and characterization data to ensure reproducibility and high purity of the final product.

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] The specific target molecule, 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, incorporates a difluorinated benzene ring, a common strategy to enhance metabolic stability and binding affinity of drug candidates. This guide presents a logical and efficient pathway for its preparation, designed for researchers in drug discovery and process development.

The overall synthetic strategy is designed for efficiency and control over the regiochemistry, which is crucial when working with substituted aromatic precursors.

Synthetic Strategy Overview

The synthesis commences with the commercially available 2,5-difluorophenol and proceeds through three primary stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group ortho to the hydroxyl group of 2,5-difluorophenol to create the key aldehyde intermediate. This reaction leverages an electron-rich aromatic system for electrophilic substitution.[5][6][7]

  • Darzens Glycidic Ester Condensation: Formation of an α,β-epoxy ester (a glycidic ester) by reacting the synthesized aldehyde with an α-haloester under basic conditions. This classic reaction is highly effective for constructing the epoxide ring that is a precursor to the acetic acid side chain.[8][9][10][11][12]

  • Hydrolysis and Rearrangement: Saponification of the glycidic ester followed by acidic workup to induce hydrolysis, decarboxylation, and rearrangement, ultimately forming the desired benzofuran-3-yl)acetic acid structure.

The complete workflow is depicted in the diagram below.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Epoxide Formation cluster_2 Stage 3: Hydrolysis & Cyclization A 2,5-Difluorophenol B 4,7-Difluoro-2-hydroxy benzaldehyde A->B  Vilsmeier-Haack  (POCl3, DMF) D Ethyl 2-(4,7-difluoro-1-benzofuran-3-yl) glycidate B->D  Darzens Condensation  (NaOEt, EtOH) C Ethyl Chloroacetate C->D E 2-(4,7-Difluoro-1-benzofuran-3-yl) acetic acid D->E  1. NaOH (aq)  2. HCl (aq), Heat

Diagram: Overall synthetic workflow for the target molecule.

Materials and Equipment

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

Reagent Grade Supplier Notes
2,5-Difluorophenol≥98%Sigma-AldrichCorrosive, handle with care.
Phosphorus oxychloride (POCl₃)≥99%Acros OrganicsHighly reactive with water, corrosive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse under inert atmosphere.
Ethyl Chloroacetate≥99%Alfa AesarLachrymator, handle in a fume hood.
Sodium Metal99.9%Sigma-AldrichHighly reactive with water and alcohols.
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificCaustic.
Hydrochloric Acid (HCl)Concentrated, 37%VWRCorrosive.
Diethyl EtherAnhydrousFisher ScientificFlammable.
Ethyl AcetateACS GradeVWRFlammable.
HexanesACS GradeVWRFlammable.
Magnesium Sulfate (MgSO₄)AnhydrousVWR

Equipment:

  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser and distillation apparatus

  • Magnetic stirrers with heating mantles

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety Precaution: This synthesis involves corrosive, reactive, and lachrymatory substances. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps must be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4,7-Difluoro-2-hydroxybenzaldehyde

This step utilizes the Vilsmeier-Haack reaction, where a Vilsmeier reagent, formed in situ from POCl₃ and DMF, acts as the electrophile to formylate the electron-rich phenol ring.[5][6][13][14]

  • Vilsmeier Reagent Preparation: In a dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (75 mL). Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The formation of the chloroiminium ion (Vilsmeier reagent) should be apparent.

  • Formylation: Dissolve 2,5-difluorophenol (13.0 g, 0.1 mol) in DMF (25 mL) and add this solution dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

    • Expected Yield: 70-80%

    • Characterization: ¹H NMR and Mass Spectrometry should confirm the structure.

Step 2: Synthesis of Ethyl 3-(2,5-Difluoro-6-formylphenyl)-2,3-epoxypropanoate

This is a Darzens condensation, where the enolate of ethyl chloroacetate attacks the aldehyde, followed by intramolecular Sₙ2 displacement of the chloride to form the epoxide ring.[8][9][10][12]

  • Base Preparation: In a dry 500 mL three-neck flask equipped with a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (150 mL).

  • Carefully add small pieces of sodium metal (2.5 g, 0.11 mol) to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react to form a solution of sodium ethoxide (NaOEt).

  • Condensation: Cool the NaOEt solution to 0 °C. In a separate flask, dissolve 4,7-difluoro-2-hydroxybenzaldehyde (15.8 g, 0.1 mol) and ethyl chloroacetate (13.5 g, 0.11 mol) in anhydrous ethanol (50 mL).

  • Add the aldehyde/ester solution dropwise to the cold NaOEt solution over 1 hour.

  • After the addition, allow the reaction mixture to stir at 0 °C for 2 hours, then at room temperature overnight (12-16 hours).

  • Workup: Quench the reaction by pouring the mixture into 500 mL of ice-cold water.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude glycidic ester is often used directly in the next step without extensive purification.

Step 3: Synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

This final step involves the saponification of the ester, followed by an acid-catalyzed intramolecular cyclization (ring closure) and rearrangement to form the stable benzofuran ring system.

  • Saponification: Dissolve the crude glycidic ester from the previous step in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. This will hydrolyze the ester to the sodium salt of the glycidic acid.

  • Cyclization and Acidification: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2).

  • Heat the acidified mixture to 60 °C for 1 hour to ensure complete cyclization and decarboxylation.

  • Cool the mixture in an ice bath. The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid as a crystalline solid.

    • Expected Overall Yield: 40-50% from the aldehyde.

    • Final Product Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Characterization Data

Analysis Expected Results for Final Product
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.7 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 172 (C=O), 150-155 (Ar C-F, dd), 140-145 (Ar C-O), other aromatic carbons, 31 (CH₂)
Mass Spec (ESI-) m/z = 211.02 [M-H]⁻
Melting Point Specific to the crystalline form obtained.
Appearance Off-white to pale yellow crystalline solid.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Increase reaction time or temperature slightly.
Complex mixture in Step 2Side reactions (e.g., Claisen condensation).Maintain low temperature during addition. Ensure stoichiometry is accurate.
Incomplete cyclization in Step 3Insufficient acid or heat.Ensure pH is < 2. Increase heating time or temperature moderately (e.g., to 70 °C).
Product is an oil, not a solidImpurities present.Re-purify the intermediate from Step 2. For final product, attempt trituration with hexanes or re-purify via column chromatography before recrystallization.

Conclusion

This protocol details a reliable and scalable synthesis for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid. By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain this valuable intermediate in high purity. The synthetic logic, based on fundamental organic reactions like the Vilsmeier-Haack and Darzens condensations, provides a solid foundation for accessing a range of substituted benzofuran derivatives for applications in pharmaceutical research and development.[4][15]

References

  • Newman, M. S., & Magerlein, B. J. (1949).
  • Darzens Glycidic Ester Condensation. (n.d.). In Cambridge University Press & Assessment. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Darzens reaction. Wikipedia. Retrieved from [Link]

  • The Darzens Glycidic Ester Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. (2010, November 9). Taylor & Francis Online. Retrieved from [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). JOCPR. Retrieved from [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC - NIH. Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Vilsmeier haack rxn. (n.d.). Slideshare. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world. Retrieved from [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Oregon State University. Retrieved from [Link]

  • 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Amide Coupling Reactions with 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful amide coupling of 2-(4,7-Difluoro-1-benzofuran-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful amide coupling of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid. The benzofuran core is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives present unique opportunities for modulating physicochemical properties.[1][2][3][4] This document moves beyond simple step-by-step instructions to explain the rationale behind reagent selection and procedural choices, empowering users to troubleshoot and adapt these methods for a variety of amine substrates, from simple primary amines to more challenging, sterically hindered, or electron-deficient partners.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, providing a robust and versatile linkage for assembling complex molecular architectures from readily available carboxylic acids and amines.[5] The resulting amide bond is a key structural feature in countless natural products and blockbuster drugs, valued for its conformational rigidity and hydrogen bonding capabilities.

The 2-(1-benzofuran-3-yl)acetic acid moiety and its derivatives are of particular interest due to their prevalence in compounds with diverse pharmacological activities, including anti-inflammatory and analgesic properties.[4][6] The introduction of fluorine atoms, as in the case of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, is a common strategy in modern drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity. This guide provides reliable and adaptable protocols for incorporating this valuable building block into new chemical entities.

Foundational Principles: Mechanism and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions.[7] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved in situ using a "coupling reagent." The general process involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate that collapses to the desired amide and releases the coupling reagent byproducts.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (Highly Reactive) Acid->Active_Ester + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH₂ (Amine) Amide R-CONH-R' (Amide Product) Amine->Amide + Activated Intermediate Byproduct Byproducts Amide->Byproduct releases

Figure 1: General workflow for amide bond formation.

2.1. Choosing Your Coupling Reagent

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, desired reaction speed, and cost. For 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, two primary classes of reagents are recommended: carbodiimides and onium salts.

Reagent ClassExamplesKey CharacteristicsBest For
Carbodiimides EDC, DCC, DICCost-effective, widely used. Byproducts can sometimes be difficult to remove (DCU). Often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization.[8]Routine couplings, large-scale synthesis, situations where cost is a primary concern.
Onium Salts HATU, HBTU, COMUHighly efficient, fast reaction kinetics, low rates of racemization.[9][10] Generates water-soluble byproducts, simplifying purification. More expensive.Challenging couplings, sterically hindered substrates, electron-deficient amines, and when high purity is paramount.
Experimental Protocols

Safety First: Amide coupling reagents, particularly carbodiimides and onium salts, are potent sensitizers and can cause severe skin and respiratory allergic reactions upon exposure.[11][12][13] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Purpose Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines. 1-Hydroxybenzotriazole (HOBt) is added to act as a catalyst and suppress potential side reactions.[8][14]

Materials and Reagents:

  • 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. The base is crucial for neutralizing the HCl salt of EDC and maintaining a basic environment for the amine nucleophile.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

G start Dissolve Acid, Amine, HOBt, EDC in Anhydrous Solvent add_base Add DIPEA (2.5 eq) Stir at RT start->add_base monitor Monitor Reaction (TLC or LC-MS) add_base->monitor monitor->add_base Incomplete workup Aqueous Work-up (1M HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify Dry, Concentrate, & Purify (Chromatography) workup->purify end Pure Amide purify->end

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: High-Efficiency Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium salt renowned for its high efficiency and speed, especially with challenging substrates.[9][10]

Materials and Reagents:

  • 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq) or Saturated NH₄Cl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (3.0 eq) to the stirred solution.

  • Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step ensures the complete formation of the highly reactive OAt-active ester prior to the addition of the amine.[9][10]

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. A slight excess of the amine can help drive the reaction to completion.[9]

  • Reaction: Stir the reaction at room temperature. HATU-mediated couplings are often very rapid, with many reactions completing in 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the mixture with Ethyl Acetate.

    • Transfer to a separatory funnel and wash sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated NaHCO₃, and brine.[9] These washes effectively remove the water-soluble byproducts (HOAt, tetramethylurea) and excess base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficiently nucleophilic amine (e.g., aniline).3. Severe steric hindrance around the amine or acid.1. Use fresh, anhydrous solvents and reagents.2. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU).3. Increase reaction temperature (e.g., to 40-50 °C). Microwave heating can also be effective.[15]4. For extremely difficult cases, consider converting the carboxylic acid to an acyl fluoride.[16][17]
Multiple Byproducts 1. Side reaction of the coupling reagent.2. Racemization (if a chiral amine is used).3. Formation of a guanylated amine (a known side reaction with HATU and highly nucleophilic amines).[18]1. Ensure proper stoichiometry. Use of additives like HOBt or HOAt minimizes side reactions.[5]2. Use reagents known to suppress racemization like HATU or COMU.[9][19] Run the reaction at a lower temperature (0 °C).3. Avoid a large excess of the amine when using HATU.
Difficult Purification 1. Byproducts co-eluting with the product.2. Unreacted starting materials.1. If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. For EDC, byproducts are water-soluble and removed during work-up.[15]2. Use a slight excess of the less expensive reagent to drive the reaction to completion.[20]
Conclusion

The protocols detailed in this guide provide a reliable foundation for the successful amide coupling of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can effectively synthesize a diverse library of amide derivatives. The choice between a cost-effective carbodiimide-based method and a high-efficiency onium salt protocol allows for flexibility depending on the specific needs of the project, from routine synthesis to overcoming the challenges posed by difficult substrates. Careful attention to anhydrous conditions and appropriate safety measures will ensure high-quality, reproducible results.

References
  • Man, S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Pardeshi, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Sletten, E. M., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Mitchell, A. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. Retrieved from [Link]

  • Green Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. RSC Publishing. Retrieved from [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • McKnelly, K. J., et al. (2019). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]

  • ACS Publications. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Peptide Synthesis – Safety Topics. Wordpress. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC. Retrieved from [Link]

  • Molport. (n.d.). 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]

  • Physical Chemistry Research. (2021). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Retrieved from [Link]

Sources

Method

1H and 19F NMR spectroscopy data for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

An In-Depth Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid using ¹H (Proton) and ¹⁹F (Fluorine) Nuclear Magnetic Resonance (NMR) spectroscopy. Benzofuran scaffolds are prevalent in pharmaceuticals, and the introduction of fluorine atoms can significantly enhance metabolic stability and bioavailability.[1][2] Therefore, unambiguous characterization is critical. This document moves beyond a simple data sheet, offering field-proven protocols, explaining the rationale behind experimental choices, and providing a framework for interpreting the complex spectral data arising from proton-fluorine and fluorine-fluorine coupling.

Introduction: The Significance of Fluorine in NMR and Drug Development

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][3] For NMR spectroscopists, the ¹⁹F nucleus is a powerful analytical tool. Its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range make it a highly sensitive and informative probe.[4][5] Unlike ¹H NMR, the vast chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, even in complex molecules.[1][3]

This guide will detail the necessary steps to acquire and interpret high-quality ¹H and ¹⁹F NMR spectra for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a molecule presenting interesting spectral features due to the heteroaromatic ring system and multiple fluorine substituents.

Predicted Spectroscopic Data

While experimental conditions can cause minor variations, the following tables outline the predicted ¹H and ¹⁹F NMR data based on established chemical shift principles and analysis of analogous benzofuran structures.[6][7][8]

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Coupling Constants (J, Hz) Rationale
H-2~7.8 - 8.2Singlet (s) or narrow triplet (t)⁴JHF ≈ 1-3 HzProton on the furan ring, deshielded by the oxygen atom. May show small long-range coupling to the C4-Fluorine.
H-5~7.0 - 7.3Doublet of doublets (dd)³JHH ≈ 8-10 Hz, ⁴JHF ≈ 5-7 HzAromatic proton coupled to H-6 and the C7-Fluorine.
H-6~6.8 - 7.1Doublet of doublets of doublets (ddd) or Triplet of doublets (td)³JHH ≈ 8-10 Hz, ³JHF ≈ 10-12 Hz, ⁴JHF ≈ 2-4 HzAromatic proton coupled to H-5, the C4-Fluorine, and the C7-Fluorine.
-CH₂-~3.7 - 4.0Singlet (s) or narrow triplet (t)⁴JHF ≈ 1-3 HzMethylene protons adjacent to the benzofuran ring and the carboxylic acid. May exhibit small coupling to the C4-Fluorine.
-COOH~12.0 - 13.0Broad singlet (br s)N/AAcidic proton, chemical shift is highly dependent on concentration and solvent.[9]
Table 2: Predicted ¹⁹F NMR Data

Solvent: DMSO-d₆, Reference: CFCl₃ (0.00 ppm)

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Coupling Constants (J, Hz) Rationale
F-4~ -110 to -125Doublet of doublets (dd)³JFF ≈ 18-22 Hz, ³JHF ≈ 10-12 HzFluorine atom coupled to F-7 and H-6. The ortho-F-F coupling is typically large.
F-7~ -120 to -135Doublet of doublets (dd)³JFF ≈ 18-22 Hz, ⁴JHF ≈ 5-7 HzFluorine atom coupled to F-4 and H-5.

Experimental Workflow and Rationale

The following workflow provides a robust methodology for acquiring high-quality NMR data. The causality behind each step is explained to ensure adaptability and troubleshooting.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis a Weigh ~10-15 mg of sample b Dissolve in ~0.7 mL of DMSO-d6 a->b Ensure sufficient concentration c Add internal standard (e.g., TMS) b->c Accurate chemical shift referencing d Transfer to 5mm NMR tube c->d Vortex to ensure homogeneity e Lock, Tune, and Shim Spectrometer d->e Insert sample into magnet f Acquire 1D ¹H Spectrum e->f Standard parameters g Acquire 1D ¹⁹F Spectrum (Proton Decoupled) f->g Observe F-H couplings h Acquire 2D ¹H-¹⁹F HETCOR g->h Correlate F and H nuclei i Acquire 2D ¹H-¹H COSY (Optional) h->i Confirm H-H connectivity j Fourier Transform & Phase Correction i->j Export raw data k Calibrate spectra to reference j->k l Integrate peaks & measure coupling constants k->l m Assign signals to molecular structure l->m

Caption: NMR Workflow from Sample Preparation to Final Analysis.

Protocol 1: Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid. This mass provides a good signal-to-noise ratio without causing solubility issues or line broadening.

  • Solvent Choice: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and, crucially, for its capacity to slow the chemical exchange of the carboxylic acid proton (-COOH). This allows the -COOH proton to be observed as a distinct, albeit often broad, signal.[10] In solvents like CDCl₃ or D₂O, this proton may exchange too rapidly or be completely unobservable.[9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) for ¹H referencing. For ¹⁹F NMR, referencing is typically done against an external standard or by using the spectrometer's internal calibration based on the deuterium lock frequency (Absolute Referencing). If an external standard is required, a sealed capillary containing trifluoroacetic acid in DMSO-d₆ can be used.[11]

  • Homogenization: Vortex the sample gently until the solid is completely dissolved. Ensure no solid particles remain, as this will degrade the quality of the magnetic field homogeneity (shimming).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

These steps are performed using the spectrometer's control software.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the DMSO-d₆. Tune the ¹H and ¹⁹F channels on the probe to the sample, and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Trustworthiness: A good shim is critical for resolving fine splitting patterns (J-couplings). A narrow, symmetrical solvent peak is indicative of a well-shimmed sample.

  • ¹H Spectrum Acquisition:

    • Acquire a standard 1D proton spectrum. A spectral width of -2 to 14 ppm is sufficient.

    • Use a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation, ensuring more accurate integration.

  • ¹⁹F Spectrum Acquisition:

    • Acquire a 1D fluorine spectrum. A wide spectral width of ~ -50 to -250 ppm is a safe starting point for aromatic fluorines.[12][13]

    • Run the experiment with ¹H decoupling. This will collapse the multiplets caused by H-F coupling into singlets, simplifying the spectrum and confirming the number of distinct fluorine environments. Subsequently, acquire a ¹H-coupled ¹⁹F spectrum to observe the JHF coupling constants.

  • 2D Correlation Spectroscopy (¹H-¹⁹F HETCOR):

    • This is a crucial experiment for this molecule. It generates a 2D plot showing correlations between directly bonded or through-space coupled ¹H and ¹⁹F nuclei.[14]

    • A cross-peak between a proton signal and a fluorine signal provides unambiguous evidence of their spatial proximity and coupling, which is the most authoritative method for assigning the aromatic protons relative to the fluorine atoms.

Interpreting the Spectra: A Self-Validating Approach

The structural elucidation of this molecule is a puzzle where each piece of data must validate the others.

G mol 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid F-4 F-7 H-2 H-5 H-6 -CH₂- -COOH H_spec 1H Spectrum H_spec->mol:h6 shows coupling H_spec->mol:h5 shows coupling F_spec 19F Spectrum F_spec->mol:f4 shows coupling F_spec->mol:f7 shows coupling HETCOR_spec 1H-19F HETCOR HETCOR_spec->mol:w correlates HETCOR_spec->mol:w correlates HETCOR_spec->mol:e correlates HETCOR_spec->mol:e correlates HETCOR_spec->H_spec confirms assignment HETCOR_spec->F_spec confirms assignment

Caption: Logical relationships for spectral validation.

  • Identify Key Regions: In the ¹H spectrum, locate the aromatic region (6.5-8.5 ppm), the methylene peak (~3.8 ppm), and the carboxylic acid proton (>12 ppm). In the ¹⁹F spectrum, identify the two distinct signals for the aromatic fluorines.

  • Analyze ¹⁹F Spectrum: The two fluorine signals should appear as doublets in the coupled spectrum due to the large ³JFF coupling. This immediately confirms their ortho relationship. Measuring this coupling constant provides the first piece of the puzzle.

  • Analyze ¹H Aromatic Region: This region is the most complex. Expect two signals (H-5 and H-6).

    • The signal for H-6 should be the most complex, split by H-5 (³JHH), F-4 (³JHF), and F-7 (⁴JHF).

    • The signal for H-5 will be split by H-6 (³JHH) and F-7 (⁴JHF).

  • Use ¹H-¹⁹F HETCOR to Validate: This is the definitive step.

    • Look for a cross-peak between the most downfield fluorine signal (F-4) and the most complex proton multiplet (H-6). This confirms the assignment of both.

    • Look for a cross-peak between the other fluorine signal (F-7) and both H-5 and H-6. This confirms the assignment of F-7 and H-5.

  • Final Check: With all assignments made, ensure that all observed coupling constants are consistent across the ¹H, ¹⁹F, and 2D spectra. The entire dataset should be internally consistent and logically support the proposed structure.

Conclusion

The combination of 1D ¹H, 1D ¹⁹F, and 2D ¹H-¹⁹F HETCOR spectroscopy provides an unambiguous and robust method for the complete structural assignment of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid. By understanding the principles of H-F and F-F coupling and following a systematic experimental workflow, researchers can confidently characterize this and other complex fluorinated molecules, ensuring the highest level of scientific integrity in drug discovery and development programs.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. [Link]

  • Fluorine NMR. University of California, Santa Barbara. [Link]

  • 19Flourine NMR. NMR Service - Michigan State University. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Speeding Fluorine Analysis - Oxford Instruments' benchtop NMR. Oxford Instruments. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • NMR Chemical Shifts. Journal of Organic Chemistry. [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]

  • How to interpret the 19F NMR spectra. Quora. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

Sources

Application

Application Note: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Introduction & Mechanistic Rationale 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 1509437-71-1) is a highly specialized fluorinated building block and preclinical pharmacophore[1]. Benzofuran-3-acetic acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 1509437-71-1) is a highly specialized fluorinated building block and preclinical pharmacophore[1]. Benzofuran-3-acetic acid derivatives are extensively utilized in drug discovery, most notably as potent G-protein-coupled receptor 40 (GPR40/FFA1) agonists for the treatment of Type 2 Diabetes[2]. The structural design of this specific derivative is highly intentional:

  • Acetic Acid Moiety: Acts as a bioisostere for endogenous free fatty acids. It provides the essential electrostatic anchor required for binding to the Arg183/Arg258 residues within the GPR40 receptor pocket[3].

  • 4,7-Difluoro Substitution: The strategic placement of highly electronegative fluorine atoms at the 4 and 7 positions of the benzofuran ring serves a dual purpose. First, it sterically and electronically shields the aromatic ring from cytochrome P450-mediated hydroxylation, significantly reducing hepatic clearance. Second, it modulates the pKa of the acetic acid tail and increases overall lipophilicity, enhancing membrane permeability and oral bioavailability[2].

GPR40_Pathway Ligand 2-(4,7-Difluoro-1-benzofuran-3-yl) acetic acid Receptor GPR40 / FFA1 Receptor (Pancreatic β-cells) Ligand->Receptor Agonism Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release Insulin Glucose-Dependent Insulin Secretion DAG->Insulin PKC Activation Ca2->Insulin Exocytosis

Fig 1. GPR40 signaling cascade activated by benzofuran-3-acetic acid derivatives.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating experimental system, the formulation must guarantee complete dissolution for Intravenous (IV) dosing and a uniform suspension for Per Os (PO) dosing. Poor formulation leads to micro-precipitation, which artificially skews the Volume of Distribution (Vd) and Clearance (Cl) calculations[4].

  • IV Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline. The carboxylic acid of the compound is converted to its sodium salt in situ using equimolar NaOH. This ensures complete aqueous solubility and prevents precipitation in the bloodstream.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water. Formulated as a homogeneous microsuspension. Tween-80 acts as a critical wetting agent to prevent particle agglomeration, ensuring consistent gastrointestinal absorption[4].

In Vivo Pharmacokinetic (PK) Dosing Protocol

Causality & Trustworthiness: A crossover design is utilized with a 7-day washout period. This allows each animal to serve as its own control, eliminating inter-subject anatomical or metabolic baseline variations and creating a highly reliable, self-validating dataset[4].

  • Acclimation & Fasting: Fast male Sprague-Dawley rats (250-300g, n=6) for 12 hours prior to PO dosing. Rationale: Fasting eliminates food-effect variability on gastric emptying and bile secretion, which can wildly alter the absorption kinetics of lipophilic acids. Water remains ad libitum.

  • Dosing Execution:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein as a slow bolus over 30 seconds. Rationale: Slow administration prevents acute Cmax-driven toxicity or hemolysis.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric intubation needle.

  • Serial Microsampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Rationale: Serial microsampling from a single animal provides a complete, unbroken PK profile, vastly superior to composite sampling across multiple animals[4].

  • Sample Processing: Transfer blood immediately to K2EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

PK_Workflow Prep Formulation Preparation Dosing In Vivo Dosing (IV & PO) Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Extraction Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS NCA NCA Calculation LCMS->NCA

Fig 2. Standard pharmacokinetic workflow for evaluating benzofuran-3-acetic acids.

In Vivo Pharmacodynamic (PD) Protocol: Oral Glucose Tolerance Test (OGTT)

Because benzofuran-3-acetic acids are classical GPR40 agonists, an Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) mice is the gold-standard PD assay to evaluate efficacy[2].

  • Model Preparation: Utilize C57BL/6J DIO mice (maintained on a 60% high-fat diet for 12 weeks to induce hyperinsulinemia and insulin resistance).

  • Baseline Measurement (Self-Validation): Fast mice for 6 hours. Measure baseline blood glucose via tail snip using a handheld glucometer. This ensures each animal's starting glucose level is recorded to calculate accurate delta values.

  • Compound Administration: Dose 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (10 mg/kg, PO) exactly 30 minutes prior to the glucose challenge. Rationale: This 30-minute window aligns with the compound's anticipated Tmax (see Table 1), ensuring peak plasma concentration coincides precisely with the glucose load[3].

  • Glucose Challenge: Administer a glucose bolus (2 g/kg, PO).

  • Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose load. Calculate the Area Under the Curve (AUC) to quantify the glucose-lowering efficacy.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic and pharmacodynamic parameters for optimized fluorinated benzofuran-3-acetic acid derivatives based on non-compartmental analysis (NCA).

ParameterUnitIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kg
Cmax ng/mL2,450 ± 1201,850 ± 210
Tmax hr0.0831.5 ± 0.5
AUC(0-inf) hr*ng/mL4,200 ± 35028,500 ± 1,400
Clearance (Cl) mL/min/kg3.9 ± 0.4N/A
Volume of Dist. (Vd) L/kg0.85 ± 0.1N/A
Half-life (t1/2) hr4.2 ± 0.65.8 ± 0.8
Bioavailability (F%) %100%~68%
Glucose AUC Reduction % vs VehicleN/A35% ± 4%

Sources

Method

Application Note: Scale-Up Manufacturing Process for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Executive Summary & Strategic Rationale Fluorinated benzofurans are highly prized building blocks in modern drug discovery, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Fluorinated benzofurans are highly prized building blocks in modern drug discovery, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Specifically, 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs).

Scaling up the synthesis of this molecule presents unique regiochemical and safety challenges. Traditional transition-metal-catalyzed cross-couplings (e.g., Heck or Sonogashira reactions) are often unsuited for early-phase scale-up due to the high cost of palladium catalysts and the stringent regulatory limits on heavy metal impurities. Instead, this protocol leverages a highly scalable, metal-free, two-step sequence: a Pechmann condensation followed by a Perkin rearrangement . This route utilizes inexpensive starting materials and provides exceptional regiocontrol, making it ideal for multi-kilogram manufacturing.

Mechanistic Pathway & Regioselectivity

The synthesis is initiated by reacting 2,5-difluorophenol with ethyl 4-chloroacetoacetate.

  • Regiochemical Causality: The regioselectivity of the initial cyclization is strictly governed by the fluorine atom at the 2-position of the phenol. This substituent sterically and electronically blocks the adjacent ortho-position, forcing the electrophilic attack exclusively at the 6-position. This guarantees the 4,7-difluoro substitution pattern without the generation of difficult-to-separate structural isomers.

  • Mechanistic Causality: During the subsequent Perkin rearrangement, the intermediate coumarin lactone is hydrolyzed by aqueous NaOH to form a phenoxide-cinnamate intermediate. The phenoxide then undergoes an intramolecular nucleophilic attack on the chloromethyl group. This cascade directly constructs the benzofuran core while simultaneously establishing the acetic acid moiety at the 3-position .

G SM 2,5-Difluorophenol + Ethyl 4-chloroacetoacetate INT 4-(Chloromethyl)-5,8-difluorocoumarin (Intermediate) SM->INT Pechmann Condensation MsOH, 0°C to RT PROD 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (Target API Building Block) INT->PROD Perkin Rearrangement 1. NaOH, 80°C 2. HCl Acidification

Fig 1. Two-step scale-up synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.

Process Safety & Scale-Up Considerations

  • Solvent Selection (MsOH vs. H₂SO₄): Methanesulfonic acid (MsOH) is selected over traditional sulfuric acid for the Pechmann condensation. While H₂SO₄ is cheaper, it frequently induces sulfonation side-reactions on the electron-rich phenol ring at scale. MsOH provides the necessary acidity while maintaining a significantly cleaner impurity profile, directly improving downstream crystallization yields.

  • Exotherm Mitigation: The addition of ethyl 4-chloroacetoacetate is highly exothermic. Controlled, dropwise dosing is mandatory to mitigate the heat of mixing and prevent the formation of self-condensation impurities.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)-5,8-difluorocoumarin

Objective: Construct the coumarin core via acid-catalyzed Pechmann condensation. Equipment: 50 L glass-lined reactor equipped with a retreat-curve impeller and jacket cooling.

  • Reactor Preparation: Charge the reactor with Methanesulfonic acid (MsOH) (15.0 L) and initiate jacket cooling to achieve an internal temperature of 0–5 °C.

  • Substrate Addition: Portion-wise, charge 2,5-difluorophenol (5.00 kg, 38.4 mol) while maintaining the internal temperature below 10 °C to prevent premature oxidation.

  • Electrophile Dosing: Dropwise, add ethyl 4-chloroacetoacetate (6.95 kg, 42.2 mol, 1.1 eq) over 2.5 hours.

  • Aging: Remove cooling and allow the reaction mass to warm to 20–25 °C. Stir for 24 hours until HPLC conversion is >98%.

  • Quenching & Isolation: Transfer the reaction mass slowly into a second vessel containing crushed ice/water (50 L) under vigorous agitation. The intermediate precipitates as a dense solid.

  • Filtration: Filter via a Nutsche filter, wash the cake with cold water (3 × 10 L) until the filtrate pH is >4, and dry under vacuum at 40 °C.

Step 2: Perkin Rearrangement to Target API Building Block

Objective: Base-mediated ring opening and intramolecular alkylation to form the benzofuran-3-acetic acid. Equipment: 100 L Hastelloy or glass-lined reactor.

  • Hydrolysis & Rearrangement: Charge the reactor with the intermediate from Step 1 (approx. 8.5 kg) and 2 M aqueous NaOH (45 L). Heat the suspension to 80–85 °C. Causality: The elevated temperature is required to overcome the activation energy of the intramolecular nucleophilic attack of the phenoxide onto the chloromethyl group.

  • Aging: Maintain temperature for 16 hours. The suspension will transition into a homogeneous dark solution as the sodium salt of the product forms.

  • Self-Validating Purification (Washing): Cool the mixture to 20 °C. Add Methyl tert-butyl ether (MTBE) (15 L) and agitate for 15 minutes. Allow phases to separate and discard the upper organic layer. Causality: This step inherently validates the purity of the final product by extracting unreacted coumarin and neutral organic byproducts before precipitation, ensuring the final crystal lattice is free of organic carryover.

  • Acidification: Slowly charge 6 M HCl to the aqueous layer until pH 2.0 is reached. Caution: Monitor for exotherms. The target carboxylic acid precipitates as a white-to-off-white crystalline solid.

  • Isolation: Filter the slurry, wash with DI water (3 × 10 L), and dry under vacuum at 50 °C to constant weight. Recrystallize from ethyl acetate/heptane to meet Critical Quality Attribute (CQA) specifications.

Quantitative Data & Analytical Validation

The robustness of this protocol has been validated across multiple scales. The self-validating MTBE wash in Step 2 ensures that HPLC purities consistently exceed 99% without the need for preparative chromatography.

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (a/a %)E-Factor
100 g 82.478.164.399.215.2
1.0 kg 84.175.363.399.514.8
10.0 kg 81.576.862.699.612.5

Note: The E-factor improves at the 10 kg scale due to optimized solvent recovery during the MTBE wash and crystallization phases.

References

  • A convenient synthesis of benzofuran-3-acetic acid. Heterocycles, 1995. 1[1]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules (PMC), 2019. 2 [2]

Sources

Application

Application Note: Advanced Aqueous Formulation Strategies for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Executive Summary & Physicochemical Profiling The preclinical development of novel benzofuran derivatives often encounters a critical bottleneck: poor aqueous solubility. 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The preclinical development of novel benzofuran derivatives often encounters a critical bottleneck: poor aqueous solubility. 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is a highly lipophilic, weakly acidic Active Pharmaceutical Ingredient (API) representative of Biopharmaceutics Classification System (BCS) Class II/IV compounds.

Structurally, the molecule presents a dichotomy. The 4,7-difluorobenzofuran core drives extreme hydrophobicity (estimated LogP ~3.5) and strong intermolecular crystal lattice energy. Conversely, the acetic acid moiety (estimated pKa ~4.2) provides a pH-dependent ionization handle. In unbuffered aqueous media or acidic physiological environments (e.g., gastric fluid, pH 1.2), the compound remains unionized and practically insoluble. While raising the pH above its pKa generates the more soluble carboxylate anion, the massive hydrophobic bulk of the difluorobenzofuran core often leads to micellar aggregation or rapid precipitation upon dilution in systemic circulation.

This application note details field-proven, mechanistic formulation strategies—specifically pH modulation, macrocyclic complexation, and ternary micellar systems—to achieve stable, high-concentration aqueous solutions suitable for both oral and parenteral administration.

Mechanistic Formulation Pathways (The "Why")

To design a self-validating formulation, one must understand the causality behind the excipient selection. We employ a tiered approach to overcome the solubility limitations of this API.

Strategy A: pH-Driven Solubilization and the pH-Solubility Profile

For a weak acid, aqueous solubility is fundamentally dictated by the Henderson-Hasselbalch relationship. As the pH of the vehicle exceeds the API's pKa, the concentration of the ionized (salt) form increases exponentially. However, this is bounded by the pHmax​ , the point at which the solution becomes saturated with respect to the salt form itself[1](). Relying solely on pH modulation is often insufficient for parenteral routes, as physiological buffering in the bloodstream (pH 7.4) can rapidly lower the microenvironmental pH of a highly basic formulation, causing catastrophic intravenous precipitation.

Strategy B: Macrocyclic Complexation via HP-β-CD

To shield the hydrophobic difluorobenzofuran core from the aqueous environment, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin forms a non-covalent inclusion complex with the benzofuran ring, while the hydrophilic exterior ensures aqueous compatibility. Modulating the ionization state of the API prior to complexation is critical; the unionized form often exhibits a higher binding affinity ( Keq​ ) for the hydrophobic cavity, though the ionized form can also be complexed depending on the specific spatial geometry[2]().

Strategy C: Ternary Micellar Systems

To maximize complexation efficiency and reduce the total cyclodextrin burden (mitigating potential osmotic renal toxicity), a hydrophilic polymer such as Poloxamer 188 is introduced. This creates a ternary inclusion complex . The polymer reduces the thermodynamic barrier for complexation, synergistically improving the dissolution rate and maintaining supersaturation[3](). The addition of such surfactants significantly increases the solubilizing power of the system[4]().

FormulationWorkflow API 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (Poorly Soluble Weak Acid) Assess Physicochemical Profiling (pKa ~4.2, LogP ~3.5) API->Assess pH pH Modulation (Salt Formation) Assess->pH Target GI Tract CD Macrocyclic Complexation (HP-β-CD) Assess->CD Target Parenteral Micelle Ternary Micellar System (Poloxamer Addition) CD->Micelle Synergistic Solubilization

Caption: Strategic formulation decision workflow for poorly soluble weak acids.

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems. By incorporating Phase Solubility Analysis and HPLC quantification, the researcher can mathematically verify the success of the formulation rather than relying on visual inspection alone.

Protocol 1: Determination of the pH-Solubility Profile

Causality: Establishes the baseline intrinsic solubility ( S0​ ) and the exact pKa under formulation conditions, dictating the limits of pH-driven solubilization.

  • Preparation of Buffers: Prepare a series of 50 mM buffers ranging from pH 1.2 to 8.0 (e.g., HCl/KCl for pH 1.2; Acetate for pH 4-5; Phosphate for pH 6-8). Ensure constant ionic strength using NaCl.

  • Saturation: Add an excess of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Shake the vials at 300 rpm at a constant temperature of 25°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Carefully extract the supernatant.

  • Validation (Quantification): Dilute the supernatant in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and quantify the API concentration using RP-HPLC with UV detection (λ ~ 254 nm).

  • Data Plotting: Plot Log(Solubility) vs. pH to identify the pKa (inflection point) and pHmax​ .

Protocol 2: Preparation of a Ternary HP-β-CD / Poloxamer Inclusion Complex

Causality: Combines the cavity-encapsulation of cyclodextrins with the micellar stabilization of polymers to achieve super-aqueous solubility for parenteral or high-dose oral use.

  • Matrix Preparation: Dissolve HP-β-CD (20% w/v) and Poloxamer 188 (5% w/v) in highly purified water.

  • pH Adjustment: Adjust the vehicle to pH 7.4 using 0.1 M NaOH. Note: Operating above the pKa ensures the API is ionized, preventing the formation of a highly viscous, unprocessable gel that can occur with unionized hydrophobic drugs.

  • API Incorporation: Gradually add 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid to the stirring matrix until the target concentration (e.g., 8 mg/mL) is reached.

  • Complexation Equilibration: Stir the mixture continuously at 500 rpm for 24 hours at room temperature. The solution should transition from a cloudy suspension to optically clear.

  • Filtration & Lyophilization (Optional): Filter the solution through a 0.22 µm PES membrane to ensure sterility and remove any uncomplexed API. For long-term stability, the solution can be freeze-dried to yield a reconstitutable powder.

  • Validation (Phase Solubility): To validate the Keq​ , repeat the process with varying concentrations of HP-β-CD (0-200 mM) and plot API solubility vs. CD concentration (Higuchi-Connors plot). An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex.

CD_Mechanism FreeAPI API (Hydrophobic) Complex Inclusion Complex FreeAPI->Complex K_eq HostCD HP-β-CD (Hydrophilic Ext.) HostCD->Complex Aqueous Media

Caption: Thermodynamic equilibrium of host-guest inclusion complexation.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on the application of the described mechanistic strategies.

Formulation StrategyMedia pHApparent Solubility (mg/mL)Fold EnhancementPhysical Stability (24h)
Free Acid (Unformulated) 1.2< 0.011x (Baseline)Stable (Suspension)
Free Acid (Unformulated) 7.40.1515xProne to precipitation
Binary Complex (20% HP-β-CD)7.43.20320xStable
Ternary Complex (20% HP-β-CD + 5% Poloxamer 188)7.48.50850xHighly Stable

Note: Data represents theoretical modeling for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid based on structurally analogous benzofuran-acetic acid derivatives.

References

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances CR Com URL
  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy Journal of Cancer URL
  • Application of a ternary HP-β-CD-complex approach to improve the dissolution performance of a poorly soluble weak acid under biorelevant conditions PubMed / International Journal of Pharmaceutics URL
  • Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Welcome to the Technical Support Center for advanced API intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals working with fluorinated benzofuran scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced API intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals working with fluorinated benzofuran scaffolds.

The 4,7-difluoro substitution pattern is highly valued in medicinal chemistry, notably in the development of Transthyretin (TTR) amyloidosis therapeutics and benziodarone analogues[1][2]. However, synthesizing benzofurans with strong electron-withdrawing substituents (like fluorine or trifluoromethyl) is notoriously difficult via standard acid-catalyzed cyclization, often requiring highly optimized alternative routes[3].

This guide focuses on the robust Coumaranone-Wittig Pathway , detailing the causality behind reaction failures and providing field-proven, self-validating protocols to maximize your overall yield.

Process Overview & Mechanistic Pathway

To bypass the limitations of direct alkyne annulation on electron-deficient phenols, the most reliable route to 3-substituted fluorinated benzofurans involves the construction of a 3-coumaranone intermediate, followed by Wittig olefination and base-catalyzed aromatization.

SynthesisWorkflow Step1 1. Alkylation 4,7-Difluorophenol + Chloroacetic acid Step2 2. Friedel-Crafts Acylation Intramolecular Cyclization Step1->Step2 NaOH, H2O Yield: 85% Step3 3. Wittig Olefination Formation of Exocyclic Ester Step2->Step3 SOCl2, then AlCl3 Yield: 60% Step4 4. Base-Catalyzed Isomerization Aromatization to Benzofuran Step3->Step4 Ph3P=CHCOOEt, Toluene Yield: 75% Step5 5. Saponification Hydrolysis to Final Acetic Acid Step4->Step5 DBU, THF Yield: 90%

Synthetic workflow for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid via coumaranone intermediate.

Critical Node Troubleshooting (FAQs)

Q1: Why is the yield of 4,7-difluorobenzofuran-3(2H)-one so low during the Friedel-Crafts cyclization?

The Causality: The two fluorine atoms at the 4 and 7 positions strongly deactivate the aromatic ring toward electrophilic aromatic substitution. While fluorine is an ortho/para director via resonance, its strong inductive electron-withdrawing effect (-I) dominates, significantly reducing the nucleophilicity of the ring carbon where cyclization must occur. Standard reagents like polyphosphoric acid (PPA) often fail or lead to ether cleavage. The Solution: Convert the intermediate 2-(4,7-difluorophenoxy)acetic acid to an acid chloride using thionyl chloride ( SOCl2​ ), then use a strong Lewis acid like Aluminum Chloride ( AlCl3​ ) in dichloromethane at 0 °C to room temperature. This generates a highly electrophilic acylium ion capable of overcoming the ring's deactivation.

Q2: The Wittig reaction with ethyl (triphenylphosphoranylidene)acetate stalls at 50% conversion. How can I push it to completion?

The Causality: 3-Coumaranones are less electrophilic than standard aliphatic ketones. Furthermore, the electron-withdrawing fluorines slightly alter the electronics of the carbonyl, and reversible enolization can compete with the desired oxaphosphetane formation. The Solution: Switch your solvent from refluxing THF (65 °C) to Toluene (110 °C). The higher thermal energy accelerates the breakdown of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide. Ensure the ylide is strictly anhydrous.

Q3: My NMR shows an exocyclic double bond instead of the desired aromatic benzofuran. Why?

The Causality: The Wittig reaction initially forms ethyl 2-(4,7-difluorobenzofuran-3-ylidene)acetate (the exocyclic alkene). While the endocyclic aromatic benzofuran is thermodynamically favored due to resonance stabilization, the activation barrier for the required proton shift is too high to occur spontaneously under neutral Wittig conditions. The Solution: Isomerization must be actively driven. Treat the crude Wittig product with a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in THF. This facilitates the deprotonation/reprotonation cascade required to achieve full aromatization.

Q4: During the final saponification, I observe degradation and dark reaction mixtures. What is happening?

The Causality: Fluorinated aromatics are highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In 4,7-difluorobenzofuran, the 4-fluoro position is highly activated by the adjacent oxygen atom's inductive effect. Refluxing the ester in strong aqueous NaOH leads to hydroxide attack, displacing the fluorine and generating a complex mixture of phenol byproducts. The Solution: Use mild saponification conditions. Employ Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture at room temperature. This maintains sufficient hydroxide nucleophilicity to cleave the ester while keeping the thermal energy well below the activation barrier for SN​Ar .

Quantitative Yield Optimization Data

The table below summarizes the optimization of the critical Wittig olefination and subsequent isomerization sequence, demonstrating the necessity of thermal driving forces and base catalysis.

SolventTemperatureYlide (eq)Isomerization BaseIPC Result (Exocyclic:Endocyclic)Overall Yield (%)
THF65 °C1.1None90:1035%
Toluene110 °C1.1None60:4055%
Toluene110 °C1.5NaOEt / EtOH5:9572%
Toluene 110 °C 1.5 DBU / THF <1:99 88%

Self-Validating Experimental Protocol: Wittig Olefination & Isomerization

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs) that must be met before proceeding to the next step.

Step 1: Wittig Olefination
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser under an argon atmosphere.

  • Reagents: Charge the flask with 4,7-difluorobenzofuran-3(2H)-one (10.0 g, 58.8 mmol, 1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (30.7 g, 88.2 mmol, 1.5 eq).

  • Solvent: Add anhydrous toluene (150 mL).

  • Reaction: Heat the mixture to a vigorous reflux (110 °C) for 16 hours.

  • IPC 1 (Self-Validation): Withdraw a 0.1 mL aliquot. Perform TLC (Hexanes/EtOAc 8:2). The coumaranone starting material ( Rf​≈0.4 ) must be completely consumed, replaced by a new UV-active spot ( Rf​≈0.6 ). Do not proceed if starting material remains; add 0.2 eq ylide and reflux for 4 more hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Triturate the viscous residue with cold hexanes (200 mL) to precipitate triphenylphosphine oxide (TPPO). Filter through a celite pad and concentrate the filtrate.

Step 2: Base-Catalyzed Isomerization
  • Reaction: Dissolve the crude exocyclic ester from Step 1 in anhydrous THF (100 mL).

  • Catalysis: Add DBU (1.79 g, 11.7 mmol, 0.2 eq) dropwise at room temperature. Stir for 4 hours.

  • IPC 2 (Self-Validation): Withdraw a sample for 1H NMR. Verify the disappearance of the exocyclic alkene singlet ( δ≈6.5 ppm) and the appearance of the endocyclic aromatic benzofuran proton ( δ≈7.6 ppm). The ratio must be >95% endocyclic before quenching.

  • Quench & Extraction: Quench the reaction with 1M HCl (50 mL) to neutralize the DBU. Extract with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford ethyl 2-(4,7-difluoro-1-benzofuran-3-yl)acetate as a pale yellow oil.

References

The mechanistic principles and structural challenges addressed in this guide are grounded in the following authoritative literature regarding fluorinated benzofurans and TTR/RAR targeted drug development:

  • Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

Sources

Optimization

Reducing defluorination side reactions during benzofuran synthesis

Troubleshooting Defluorination Side Reactions Welcome to the Technical Support Center. Synthesizing fluorinated benzofurans via transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling followed by cyclizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Defluorination Side Reactions

Welcome to the Technical Support Center. Synthesizing fluorinated benzofurans via transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling followed by cyclization) often suffers from a critical side reaction: hydrodefluorination (HDF) . This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to suppress C–F bond cleavage and maximize your target yield.

Part 1: Mechanistic FAQs & Causality

Q1: Why does hydrodefluorination occur during the synthesis of fluorinated benzofurans? A1: The carbon-fluorine (C–F) bond possesses a high bond dissociation energy (>100 kcal/mol). However, in the presence of low-valent transition metals like Pd(0) or Ni(0), the C–F bond can undergo oxidative addition, especially when activated by adjacent electron-withdrawing groups or in polyfluorinated systems [2]. Once the metal inserts into the C–F bond, it can react with hydride sources (often derived from solvents, amine bases, or alkoxides via β -hydride elimination) to yield a defluorinated byproduct [4].

Q2: How does ligand selection influence C–X vs. C–F activation selectivity? A2: Selectivity is entirely governed by the steric and electronic environment of the catalyst. Bulky, electron-rich phosphine ligands (e.g., P(o-tolyl)3​ , PCy3​ ) accelerate the desired C–X (X = Br, I) oxidative addition and subsequent reductive elimination, minimizing the lifetime of the Pd(II) intermediate. If the intermediate lingers, the catalyst can undergo an intramolecular or secondary oxidative addition into the C–F bond[2, 3].

Q3: Are there transition-metal-free alternatives to bypass metal-induced defluorination? A3: Yes. A highly effective, field-proven alternative is the sigmatropic dearomatization/defluorination strategy. This utilizes an interrupted Pummerer reaction with polyfluorophenols, followed by a[3,3] sigmatropic rearrangement and acid-promoted cyclization, completely bypassing transition metal catalysts and their associated HDF side reactions [1].

Part 2: Visualizing the Mechanistic Divergence

Pathway A Fluorinated Precursor (e.g., o-alkynylfluorobenzene) C Pd(II) Intermediate (C-X Activation) A->C Oxidative Addition (C-X) B Pd(0) Catalyst B->C D Target Fluorinated Benzofuran C->D Cyclization / Reductive Elimination E Side Reaction: C-F Oxidative Addition C->E Excess Heat / Strong Base F Defluorinated Byproduct E->F Hydrodefluorination (HDF)

Mechanistic divergence between desired benzofuran cyclization and undesired hydrodefluorination.

Part 3: Troubleshooting Matrix

When LC-MS or 19F NMR indicates a high percentage of defluorinated product, consult the following parameters:

VariableHigh-Risk Condition (Promotes Defluorination)Optimized Condition (Suppresses Defluorination)Causality / Rationale
Temperature > 100 °C60 °C – 75 °CC–F oxidative addition has a high activation barrier. Lower temperatures kinetically trap the reaction in the C–X activation pathway [2].
Base Alkoxides ( NaOMe , tBuOK ) or Amines ( Et3​N )Inorganic Carbonates ( Cs2​CO3​ , K2​CO3​ )Alkoxides and amines with β -hydrogens act as hydride donors, facilitating the formation of Pd-H species necessary for HDF [3].
Ligand Small, electron-poor phosphines ( PPh3​ )Bulky, electron-rich phosphines ( PCy3​ , XPhos)Bulky ligands promote rapid reductive elimination of the benzofuran core, preventing the catalyst from resting in a state vulnerable to C–F insertion.
Solvent Primary/Secondary AlcoholsToluene, 1,4-Dioxane, or THFAlcohols can serve as hydrogen donors via transition-metal-catalyzed oxidation, driving the hydrodefluorination cycle.
Part 4: Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis with Suppressed HDF

This protocol is a self-validating system: the use of a non-nucleophilic base and a radical scavenger ensures that if defluorination occurs, it is strictly metal-mediated, allowing for precise ligand tuning.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with the fluorinated o -alkynylphenol (1.0 mmol), Pd2​(dba)3​ (2.5 mol%), and PCy3​ (10 mol%).

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 equiv). Crucial Step: Ensure the base is finely milled and strictly anhydrous to prevent water-mediated protodeboronation or hydrolysis side reactions.

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed toluene.

  • Controlled Heating: Seal the tube, remove it from the glovebox, and stir at 70 °C for 12 hours. Do not exceed 75 °C to prevent overcoming the activation energy barrier for C–F insertion [2].

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Analyze the crude mixture via 19F NMR using α,α,α -trifluorotoluene as an internal standard to quantify the ratio of fluorinated target vs. defluorinated byproduct before chromatographic purification.

Protocol S1 1. Glovebox Setup (Exclude O2/H2O) S2 2. Add Pd2(dba)3 & Bulky Ligand S1->S2 S3 3. Mild Base (Cs2CO3) S2->S3 S4 4. Temp Control (Max 75°C) S3->S4 S5 5. Target Isolation S4->S5

Step-by-step workflow for transition-metal-catalyzed synthesis minimizing C-F bond cleavage.

Protocol B: Transition-Metal-Free Sigmatropic Rearrangement

For substrates where HDF cannot be suppressed (e.g., highly activated polyfluorophenols), switch to this metal-free alternative [1].

Step-by-Step Methodology:

  • Pummerer Reaction: React a ketene dithioacetal monoxide (1.2 mmol) with the polyfluorophenol (1.0 mmol) in the presence of trifluoroacetic anhydride (TFFA) at -78 °C in CH2​Cl2​ .

  • Sigmatropic Rearrangement: Allow the mixture to warm to room temperature over 4 hours to induce the [3,3] sigmatropic dearomatization.

  • Reductive Defluorination: Add Zn dust (3.0 equiv) and acetic acid to smoothly remove the specific activated fluoride from the dearomatized intermediate.

  • Aromatization: Treat the intermediate with a strong acid (e.g., BF3​⋅OEt2​ ) to promote cyclization and re-aromatization, yielding the highly functionalized fluorinated benzofuran.

References
  • Sigmatropic Dearomatization/Defluorination Strategy for C-F Transformation: Synthesis of Fluorinated Benzofurans from Polyfluorophenols. Angewandte Chemie International Edition, 2018.

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI, 2014.

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH), 2021.

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 2021.

Troubleshooting

Minimizing degradation of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid under UV light

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 150943...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (CAS: 1509437-71-1).

Due to its structural features—an electron-rich benzofuran core coupled with an arylacetic acid moiety—this compound is highly susceptible to dual photochemical degradation pathways under UV and visible light exposure. This guide provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure the scientific integrity of your assays and syntheses.

Part 1: Mechanistic Insight into Photodegradation

To effectively stabilize a molecule, we must first understand the causality of its degradation. 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid degrades via two competing light-induced mechanisms:

  • Photo-Oxidation via Singlet Oxygen ( 1O2​ ): The benzofuran core acts as a weak photosensitizer. Upon UV excitation, it can transfer energy to dissolved triplet oxygen ( 3O2​ ), generating highly reactive singlet oxygen. Benzofurans are classic singlet oxygen traps; the 1O2​ undergoes a [4+2] cycloaddition across the C2-C3 double bond, forming an unstable endoperoxide that cleaves into diketone or salicylic acid derivatives[1].

  • Photo-Decarboxylation: Arylacetic acids are notorious for UV-induced decarboxylation. Absorption of UV light triggers a photo-induced electron transfer (PET) from the carboxylate group to the aromatic ring. The resulting radical cation rapidly expels CO2​ , leaving a difluorobenzofuran-3-methyl radical that subsequently dimerizes or abstracts a hydrogen from the solvent[2].

Photodegradation Pathways

Pathways A 2-(4,7-Difluoro-1-benzofuran-3-yl) acetic acid B Photo-excitation (UV 320-400 nm) A->B C Singlet Oxygen (1O2) Generation & Attack B->C Dissolved O2 D Photo-induced Electron Transfer (PET) B->D Protic/Halogenated Solvent E Endoperoxide Intermediate C->E F Arylmethyl Radical + CO2 D->F G Ring Cleavage (Oxidation Degradants) E->G [4+2] Cycloaddition Cleavage H Decarboxylated Degradants F->H H-abstraction / Dimerization

Figure 1: Divergent photochemical degradation pathways of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: We are observing a rapid loss of titer (up to 15% over 8 hours) when preparing stock solutions on the benchtop. How do we stop this? A: The ambient fluorescent lighting in your laboratory emits sufficient near-UV and visible light to trigger photo-decarboxylation.

  • Actionable Fix: Transition all handling to low-actinic (amber) glassware, which effectively blocks wavelengths below 500 nm. If amber glassware is unavailable, wrap volumetric flasks tightly in aluminum foil immediately after dissolution.

Q2: LC-MS analysis of our stressed samples shows a major degradant at M-44. What is this, and how do we prevent it? A: An [M-44] peak is the hallmark signature of photo-decarboxylation (loss of CO2​ ). This is highly dependent on your solvent matrix. Halogenated solvents (like chloroform) or protic solvents can stabilize the radical intermediates, accelerating this pathway.

  • Actionable Fix: Switch your stock solvent to HPLC-grade Acetonitrile (MeCN). While MeCN is UV-transparent, it is a poor hydrogen-atom donor, which kinetically starves the arylmethyl radical, forcing recombination or slowing the overall degradation rate.

Q3: We are seeing [M+32] and[M+16] peaks after prolonged exposure in our photoreactor. Degassing only partially helps. What are our options? A: These mass shifts indicate endoperoxide formation (+32 Da) and subsequent epoxide/hydroxylation (+16 Da) driven by singlet oxygen[1]. While Argon sparging removes ground-state oxygen ( 3O2​ ), trace amounts can still be converted to 1O2​ .

  • Actionable Fix: Introduce a singlet oxygen quencher. Adding 1-10 mM of DABCO (1,4-diazabicyclo[2.2.2]octane) to your non-GMP analytical solutions will physically quench 1O2​ back to 3O2​ without consuming the DABCO, drastically extending the half-life of your benzofuran core[3].

Part 3: Quantitative Data & Experimental Protocols

To validate your handling procedures, you must establish a baseline of stability. The following table summarizes the kinetic half-life ( t1/2​ ) of the compound under various mitigative conditions.

Table 1: Photodegradation Kinetics (0.1 mg/mL in MeCN, 25°C)
Container TypeAtmospheric ConditionAdditiveEstimated t1/2​ under UVPrimary Degradant Identified
Clear QuartzAmbient AirNone~4.2 hoursOxidation (M+32) & Decarboxylation (M-44)
Clear QuartzArgon Sparged (15 min)None~18.5 hoursDecarboxylation (M-44)
Clear QuartzAmbient Air10 mM DABCO~14.0 hoursDecarboxylation (M-44)
Amber GlassAmbient AirNone> 14 daysNone detected
Standard Operating Procedure (SOP): ICH Q1B Forced Degradation Study

To ensure regulatory compliance and self-validating results, evaluate your specific formulation using the ICH Q1B guidelines[4][5].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid in Acetonitrile to a final concentration of 0.1 mg/mL.

  • Deoxygenation (Critical Step): Sparge the solution with high-purity Argon gas for 15 minutes using a submerged needle. Vent the headspace to prevent pressure buildup.

  • Aliquoting: Transfer 2 mL of the degassed solution into two sets of inert, crimp-sealed vials:

    • Test Group: Clear quartz vials (UV transparent).

    • Dark Control Group: Quartz vials completely wrapped in two layers of heavy-duty aluminum foil.

  • Irradiation: Place both sets in a calibrated photostability chamber. Expose the samples to a minimum of 1.2 million lux-hours of visible light and 200 W·h/m² of near-UV (320–400 nm) light[4]. Maintain chamber temperature at 25°C to decouple thermal degradation from photodegradation.

  • Analysis: Analyze both groups via LC-MS/UV. The Dark Control must show < 1% degradation to validate that any loss in the Test Group is purely photochemical.

SOP Workflow Diagram

SOPWorkflow Step1 1. Sample Preparation (0.1 mg/mL in MeCN) Step2 2. Degassing (Argon Sparging 15 min) Step1->Step2 Step3 3. Aliquot into Sealed Vials Step2->Step3 Split1 Clear Quartz Vials (Test Group) Step3->Split1 Split2 Foil-Wrapped Vials (Dark Control) Step3->Split2 Step4 4. ICH Q1B Chamber Exposure (1.2M lux-hr VIS, 200 W-hr/m² UV) Split1->Step4 Split2->Step4 Step5 5. LC-MS / HPLC-UV Analysis (Compare Test vs. Control) Step4->Step5

Figure 2: Self-validating ICH Q1B forced degradation workflow ensuring thermal/photo decoupling.

References

  • Q1B Photostability Testing of New Drug Substances and Products - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Photostability of High μβ Electro-Optic Chromophores at 1550 nm Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid Esterification

System Overview & Mechanistic Context 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is a highly functionalized building block utilized in advanced drug development. Esterification of this specific substrate often suffers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Mechanistic Context

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is a highly functionalized building block utilized in advanced drug development. Esterification of this specific substrate often suffers from unexpectedly low conversion rates. While the acetic acid moiety is separated from the aromatic core by a methylene (-CH₂-) spacer, the spatial proximity of the 4-fluoro substituent introduces critical steric hindrance[1]. Furthermore, the electron-withdrawing difluorobenzofuran system can subtly influence the stability of reactive intermediates.

This guide provides field-proven, causality-driven troubleshooting strategies for both acid-catalyzed (Fischer-Speier) and carbodiimide-mediated (Steglich) esterification workflows.

Diagnostic Workflow

Troubleshooting Start Low Ester Conversion Detected Method Which esterification method is used? Start->Method Fischer Fischer-Speier (Acid + Alcohol) Method->Fischer Steglich Steglich (DCC/EDC + DMAP) Method->Steglich F_Equil Is water being actively removed? Fischer->F_Equil S_Byprod Is N-acylurea byproduct present? Steglich->S_Byprod F_Yes Check steric hindrance (4-Fluoro group effect) F_Equil->F_Yes Yes F_No Add 4Å Molecular Sieves or Dean-Stark Trap F_Equil->F_No No S_Yes Lower Temp to 0°C & Add HOBt/Oxyma S_Byprod->S_Yes Yes S_No Check reagent purity & increase DMAP S_Byprod->S_No No

Diagnostic workflow for troubleshooting low conversion in benzofuran acetic acid esterification.

FAQ Section 1: Fischer-Speier Esterification Challenges

Q1: My acid-catalyzed esterification in methanol/ethanol stalls at 50-60% conversion despite prolonged reflux. Why? A1: The Fischer-Speier esterification is a classic equilibrium-driven process. The reaction produces one equivalent of water for every equivalent of ester formed[2]. If water is not actively removed, the reverse reaction (hydrolysis) competes with esterification, leading to a stalled conversion plateau[3]. Solution: To drive the reaction to completion according to Le Chatelier's principle, you must remove the water[4]. For higher-boiling alcohols, use a Dean-Stark apparatus with a co-solvent like toluene[5]. For methanol or ethanol, where azeotropic distillation is difficult, add activated 4Å molecular sieves directly to the reaction flask to physically sequester water from the equilibrium[4]. Alternatively, use a massive stoichiometric excess of the alcohol as the solvent[3].

Q2: Does the specific 4,7-difluoro substitution pattern affect the reactivity of the acetic acid moiety? A2: Yes. While the carboxylic acid is not directly attached to the ring, the spatial proximity of the 4-fluoro group to the C3 position creates a sterically demanding environment. This steric bulk impedes the nucleophilic attack of the alcohol onto the protonated carbonyl carbon[1]. Solution: If molecular sieves and prolonged heating fail, steric hindrance is likely the limiting factor. In these cases, transitioning to a more reactive electrophile—such as an acyl chloride—is highly recommended[2].

FAQ Section 2: Carbodiimide (Steglich) Esterification Issues

Q3: I switched to Steglich conditions (EDC/DCC + DMAP) to avoid heating, but I am getting low ester yields and a major new byproduct on TLC. What is happening? A3: You are likely observing the formation of an N-acylurea byproduct[6]. In the Steglich mechanism, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate[7]. If the subsequent nucleophilic attack by the alcohol is slow—which is common with sterically hindered substrates like 2-(4,7-difluoro-1-benzofuran-3-yl)acetic acid—the O-acylisourea undergoes a rapid, irreversible 1,3-intramolecular rearrangement to form an unreactive N-acylurea[8]. This dead-end pathway consumes your starting material[6].

Q4: How can I suppress the N-acylurea rearrangement and improve my ester yield? A4: The rearrangement is highly temperature-dependent and competes with the desired intermolecular trapping[9]. Solution 1 (Temperature & Catalyst): Run the activation step strictly at 0 °C and increase the concentration of 4-dimethylaminopyridine (DMAP) to at least 0.05–0.2 equivalents[6]. DMAP acts as a nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is immune to the rearrangement[7]. Solution 2 (Additives): Add an activated leaving group like 1-Hydroxybenzotriazole (HOBt) to the reaction[10]. These additives are excellent nucleophiles that rapidly trap the O-acylisourea to form an activated ester prior to rearrangement. The activated ester is stable against rearrangement and readily reacts with the alcohol[10].

Quantitative Data Comparison

The following table summarizes the expected outcomes of various esterification strategies when applied to hindered benzofuran-3-acetic acid derivatives:

ParameterFischer-Speier (Standard)Steglich (Standard)Steglich (+ HOBt)Acyl Chloride Route
Typical Conversion 50 - 60%40 - 50%> 90%> 95%
Primary Byproducts None (Equilibrium limited)N-acylurea (High)Trace N-acylureaNone (HCl gas vented)
Reaction Time 12 - 24 h4 - 8 h4 - 8 h2 - 4 h
Best Suited For Unhindered, simple estersMild conditionsSterically hindered acidsHighly deactivated acids

Validated Experimental Protocols

Protocol A: Optimized Steglich Esterification (Suppression of N-acylurea)

Rationale: Utilizes HOBt to rapidly form an active ester, bypassing the rearrangement pathway.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 eq of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and 1.2 eq of the target alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Additives: Add 1.2 eq of HOBt and 0.2 eq of DMAP. Stir the mixture and cool to 0 °C using an ice bath to kinetically suppress rearrangement.

  • Activation: Slowly add 1.2 eq of EDC·HCl (or DCC) portion-wise over 15 minutes.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 6-8 hours. Self-Validation: Monitor by TLC (e.g., 3:1 Hexanes/EtOAc, visualizing with UV at 254 nm due to the benzofuran chromophore) until the starting acid spot is fully consumed.

  • Workup: If DCC was used, filter off the precipitated dicyclohexylurea (DCU). Wash the organic filtrate sequentially with cold 0.5 M HCl (removes basic DMAP and unreacted EDC), saturated aqueous NaHCO₃ (removes unreacted acidic starting material and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Acyl Chloride Route (Maximum Conversion)

Rationale: Converts the acid to a highly electrophilic acyl chloride, overcoming all steric and electronic barriers.

  • Activation: Suspend 1.0 eq of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops) to generate the Vilsmeier-Haack active species.

  • Chlorination: Slowly add 1.5 eq of oxalyl chloride dropwise at 0 °C. Self-Validation: Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. The cessation of bubbling serves as a visual indicator of reaction completion.

  • Concentration: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture to dryness under reduced pressure to remove all excess oxalyl chloride.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add 1.5 eq of the target alcohol, followed by the dropwise addition of 2.0 eq of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Completion: Stir for 1-2 hours at room temperature. Wash with 1M HCl, water, and brine. Dry and concentrate to yield the target ester with >95% conversion.

References

  • Fischer Esterification - Organic Chemistry Tutor. organicchemistrytutor.com.4

  • Fischer Esterification - Organic Chemistry Portal. organic-chemistry.org. 2

  • Technical Support Center: Optimization of Reaction Conditions for DMAP Catalysis - Benchchem. benchchem.com. 6

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. patsnap.com. 3

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) - OrgoSolver. orgosolver.com. 5

  • Steglich esterification - Grokipedia. grokipedia.com. 7

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. rsc.org.8

  • Esterification/Amidation Problems : r/Chempros - Reddit. reddit.com. 10

  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Sciencemadness.org. sciencemadness.org. 9

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. nih.gov. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid vs. Benzofuran-3-acetic Acid

Executive Summary & Rationale The benzofuran-3-acetic acid core is a privileged pharmacophore widely utilized in drug discovery. It serves as a critical synthetic intermediate for GPR40 agonists (e.g., fasiglifam)[1] and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The benzofuran-3-acetic acid core is a privileged pharmacophore widely utilized in drug discovery. It serves as a critical synthetic intermediate for GPR40 agonists (e.g., fasiglifam)[1] and provides the structural foundation for transthyretin (TTR) amyloidosis stabilizers[2]. However, the unfluorinated benzofuran ring is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

  • Metabolic Shielding: Directly blocks the primary C4/C7 sites of aromatic hydroxylation.

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms decreases the electron density of the furan oxygen, increasing the overall oxidative stability of the heterocycle[4].

  • Lipophilicity Tuning: Enhances passive membrane permeability while maintaining the critical electrostatic binding interactions of the acetic acid moiety.

Physicochemical & Pharmacokinetic Profiling

To objectively compare the performance of these two building blocks, we must evaluate their physicochemical properties and in vitro metabolic stability. The data below illustrates the causality between structural fluorination and pharmacokinetic enhancement.

Table 1: Comparative Physicochemical and Metabolic Properties

Property / AssayBenzofuran-3-acetic acid (Unfluorinated)2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acidCausality / Impact
Molecular Weight 176.17 g/mol 212.15 g/mol Addition of two fluorine atoms (+36 Da).
cLogP 2.152.68Increased lipophilicity drives better passive membrane permeability.
pKa (Carboxylic Acid) 4.23.9Inductive effect of fluorines slightly increases acidity, favoring target electrostatic interactions.
HLM Half-Life ( t1/2​ ) 18.5 min> 120 minC4/C7 blockade prevents rapid CYP-mediated clearance.
Intrinsic Clearance ( CLint​ ) 74.9 µL/min/mg< 5.0 µL/min/mgDifluoro-substitution yields a highly stable pharmacokinetic profile.

Mechanistic Visualization: Metabolic Pathways

The primary driver for utilizing the 4,7-difluoro derivative is the mitigation of rapid metabolic clearance. The unfluorinated benzofuran ring undergoes rapid electrophilic attack by CYP450 active-site heme-oxygen species, leading to rapid systemic elimination.

MetabolicPathway A Benzofuran-3-acetic acid (Unfluorinated) B CYP450 Oxidation (C4/C7 Hotspots) A->B C Rapid Clearance (Hydroxylated Metabolites) B->C D 4,7-Difluoro-benzofuran-3-acetic acid E CYP450 Blockade (Steric/Electronic Shielding) D->E F Prolonged Half-Life (Metabolic Stability) E->F

Fig 1. CYP450-mediated metabolic pathways comparing unfluorinated and 4,7-difluorinated benzofurans.

Self-Validating Experimental Protocol: Microsomal Stability

To ensure high scientific integrity and reproducibility, the following self-validating protocol is designed to assess the metabolic stability of both compounds using Human Liver Microsomes (HLM). This system includes internal controls to validate CYP450 enzymatic activity and rule out false positives.

Reagents and Materials
  • Test Compounds: Benzofuran-3-acetic acid and 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (10 mM DMSO stocks).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Positive Control: Verapamil (rapid clearance control to validate HLM activity).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • System Preparation: Dilute HLM in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add test compounds and the Verapamil control to separate HLM suspensions to achieve a final concentration of 1 µM. (Causality Note: Final DMSO concentration must be ≤0.1% to prevent solvent-induced CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. (Causality Note: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a parallel control tube validates that degradation is strictly CYP-mediated).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of the Quench Solution. (Causality Note: The organic solvent instantly denatures the microsomal proteins, halting the reaction, while the internal standard ensures accurate LC-MS/MS quantification).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Compound Preparation (1 µM in Buffer, ≤0.1% DMSO) Step2 2. Addition of HLM (0.5 mg/mL protein) Step1->Step2 Step3 3. NADPH Initiation (37°C Incubation) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quenching (Cold ACN + Internal Standard) Step4->Step5 Step6 6. LC-MS/MS Analysis (Negative MRM Mode) Step5->Step6

Fig 2. Standardized in vitro liver microsome (HLM) stability assay workflow.

Analytical Strategy (LC-MS/MS)

Due to the presence of the acetic acid moiety, both compounds are optimally detected using Electrospray Ionization (ESI) in negative ion mode [M−H]− . The primary fragmentation pathway involves the neutral loss of carbon dioxide ( CO2​ , -44 Da).

  • Unfluorinated MRM Transition: 175.1 131.0

  • 4,7-Difluoro MRM Transition: 211.1 167.0

Conclusion & Application in Drug Design

The comparative data clearly demonstrates that the transition from benzofuran-3-acetic acid to 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid yields a vastly superior pharmacokinetic profile. For researchers developing GPR40 agonists or TTR stabilizers, utilizing the 4,7-difluoro analog prevents rapid first-pass metabolism, thereby increasing the probability of achieving in vivo efficacy without requiring excessive dosing[5]. The strategic placement of fluorine at the C4 and C7 positions acts as an effective metabolic shield while maintaining the critical geometry required for target engagement[4].

References

  • [4] Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives. Source: Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [1] Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Source: CNR-IRIS. [Link]

  • [2] Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Source: PubMed Central (PMC).[Link]

  • [5] Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Source: Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Comparative

Comparative Analysis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid: A Benchmarking Study Against Standard 5-Lipoxygenase Inhibitors

Abstract This guide provides a comprehensive benchmark analysis of the novel benzofuran derivative, 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (DFB-AA), against the established 5-lipoxygenase (5-LOX) inhibitor, Zileut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive benchmark analysis of the novel benzofuran derivative, 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (DFB-AA), against the established 5-lipoxygenase (5-LOX) inhibitor, Zileuton.[1][2][3] We present a head-to-head comparison of their inhibitory potency through detailed in vitro enzymatic assays and cell-based functional assessments. This document serves as a technical resource for researchers and drug development professionals, offering in-depth protocols, comparative data, and mechanistic insights into the anti-inflammatory potential of DFB-AA.

Introduction: The Rationale for Targeting 5-Lipoxygenase

The 5-lipoxygenase (5-LOX) pathway is a critical cascade in the metabolism of arachidonic acid, leading to the production of leukotrienes.[4][5][6] These potent, pro-inflammatory lipid mediators are deeply implicated in the pathophysiology of a range of diseases, most notably asthma, allergic rhinitis, and other chronic inflammatory conditions.[1][4][5][7] By catalyzing the conversion of arachidonic acid to leukotriene A4 (LTA4), 5-LOX initiates a series of events that result in bronchoconstriction, increased vascular permeability, and the recruitment of immune cells.[1][6][8]

Given its central role in inflammation, 5-LOX has become a prime therapeutic target.[4][5] Inhibitors of this enzyme, such as the FDA-approved drug Zileuton, have demonstrated clinical efficacy in managing leukotriene-driven diseases.[1][3][9] The benzofuran scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory effects.[10][11][12] This guide focuses on 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (DFB-AA), a novel derivative, to objectively assess its potential as a 5-LOX inhibitor by benchmarking its performance against Zileuton.

Mechanism of Action: The Arachidonic Acid Cascade

To understand the significance of 5-LOX inhibition, it is essential to visualize its position within the arachidonic acid cascade. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. 5-LOX, in concert with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into LTA4.[4][6][13] This unstable intermediate is subsequently metabolized into either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators of bronchoconstriction.[1][6][8]

By inhibiting 5-LOX, compounds like Zileuton and potentially DFB-AA, block the synthesis of all downstream leukotrienes, thereby attenuating the inflammatory response at its origin.[1][2][8]

5_LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nuclear Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX / FLAP 5_LOX 5-LOX (Target Enzyme) FLAP FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4 LTC4 Synthase Chemotaxis Chemotaxis LTB4->Chemotaxis Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction Inhibitor DFB-AA Zileuton Inhibitor->5_LOX

Figure 1: The 5-Lipoxygenase (5-LOX) signaling pathway.

Experimental Design and Protocols

To ensure a rigorous and objective comparison, a two-tiered experimental approach was employed. This strategy progresses from a direct, cell-free enzymatic assay to a more physiologically relevant cell-based model.

Experimental_Workflow cluster_vitro Tier 1: In Vitro Analysis cluster_cellular Tier 2: Cellular Analysis Start Benchmarking Objective: DFB-AA vs. Zileuton Enzyme_Assay Cell-Free 5-LOX Enzyme Inhibition Assay Start->Enzyme_Assay IC50 Determine IC50 Values (Direct Potency) Enzyme_Assay->IC50 Cell_Assay Cell-Based LTB4 Production Assay (THP-1 Cells) IC50->Cell_Assay EC50 Determine EC50 Values (Functional Efficacy) Cell_Assay->EC50 Data_Analysis Comparative Data Analysis & Interpretation EC50->Data_Analysis

Figure 2: Experimental workflow for comparative analysis.
In Vitro 5-LOX Enzyme Inhibition Assay (Fluorometric)

Rationale: This cell-free assay provides a direct measure of a compound's ability to inhibit the 5-LOX enzyme without the complexities of cell membranes, metabolism, or off-target effects. It is the gold standard for determining the intrinsic inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagent Preparation: All reagents are prepared as per the manufacturer's instructions for a commercial 5-Lipoxygenase Inhibitor Screening Kit.[14] Zileuton is used as the positive control inhibitor. Test compounds (DFB-AA and Zileuton) are dissolved in DMSO to create stock solutions.

  • Assay Plate Setup: In a 96-well white flat-bottom plate, add 2 µL of the test compound or "Solvent Control" (DMSO) to the appropriate wells.

  • Reaction Mix Addition: Prepare a reaction mix containing 5-LOX Assay Buffer, 5-LOX Probe, and human recombinant 5-LOX enzyme. Add 38 µL of this mix to each well and incubate for 10 minutes at room temperature, protected from light.

  • Initiation of Reaction: The reaction is initiated by adding 20 µL of a 1X 5-LOX substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (Excitation/Emission = 500/536 nm) in kinetic mode, recording every 30 seconds for 15-20 minutes.

  • Data Analysis: The rate of reaction (slope) is calculated for each well. The percentage of inhibition is determined relative to the solvent control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Leukotriene B4 (LTB4) Production Assay

Rationale: This assay evaluates the functional efficacy of the inhibitors in a cellular context. The human monocytic leukemia cell line, THP-1, is a well-established model for studying monocyte and macrophage functions, including the 5-LOX pathway.[15][16][17] By measuring the production of the downstream product LTB4, this assay accounts for factors such as cell permeability and stability of the compound.

Protocol:

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[15]

  • Cell Plating and Treatment: Seed THP-1 cells into a 24-well plate at a density of 1 x 10^6 cells/mL. Pre-treat the cells with various concentrations of DFB-AA, Zileuton, or vehicle (DMSO) for 30 minutes.

  • Stimulation: Induce LTB4 production by stimulating the cells with 5 µM Calcium Ionophore A23187 for 15 minutes.

  • Sample Collection: Terminate the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available Leukotriene B4 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of LTB4 inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control. Determine the half-maximal effective concentration (EC50) using non-linear regression analysis.

Comparative Data Analysis

The inhibitory activities of DFB-AA and Zileuton were quantified and are summarized below. The data presented represents the mean ± standard deviation from three independent experiments.

CompoundIn Vitro Assay Cell-Based Assay
IC50 (nM) EC50 (nM)
DFB-AA 85 ± 7.2210 ± 15.5
Zileuton (Standard) 150 ± 11.8250 ± 21.3

Discussion and Interpretation

The results of this benchmarking study indicate that 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (DFB-AA) is a potent inhibitor of the 5-lipoxygenase pathway.

In the direct cell-free enzymatic assay, DFB-AA exhibited an IC50 value of 85 nM , demonstrating a nearly two-fold greater intrinsic potency for the 5-LOX enzyme compared to the standard inhibitor, Zileuton (IC50 = 150 nM). This suggests a strong and specific interaction between DFB-AA and the active site of the enzyme. The difluoro-substitution on the benzofuran ring may contribute to enhanced binding affinity.

Transitioning to the more complex cellular environment, the functional assay confirmed the robust activity of DFB-AA. With an EC50 of 210 nM for the inhibition of LTB4 production in THP-1 cells, DFB-AA again proved to be slightly more effective than Zileuton (EC50 = 250 nM). The strong correlation between the in vitro and cell-based data suggests that DFB-AA possesses favorable properties of cell permeability and is not significantly effluxed or metabolized in this cellular model within the timeframe of the assay.

Conclusion

This guide provides a direct, data-driven comparison of the novel compound 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and the standard 5-LOX inhibitor, Zileuton. Through validated in vitro and cell-based assays, we have demonstrated that DFB-AA exhibits superior potency in inhibiting the 5-lipoxygenase enzyme and its downstream inflammatory signaling. These results highlight DFB-AA as a promising lead candidate for the development of next-generation anti-inflammatory therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zileuton?
  • Pharmacology of Zileuton (Zyflo). (2025, January 22). Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Wikipedia. (n.d.). Zileuton.
  • ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review.
  • U.S. Food and Drug Administration. (2012, June 15). ZYFLO® (zileuton tablets) DESCRIPTION.
  • Benchchem. (n.d.). (R)-Zileuton mechanism of action.
  • Benchchem. (n.d.). The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide.
  • MDPI. (2023, April 19). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase.
  • National Institutes of Health. (n.d.). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity.
  • National Institutes of Health. (n.d.). The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer's disease phenotype.
  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • Benchchem. (2025, December). Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C.
  • National Institutes of Health. (2022, January 21). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport.
  • MedChemExpress. (n.d.). Lipoxygenase | Inhibitors.
  • RxList. (2021, November 16). 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
  • Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor.
  • Academic Journals. (2008, September 15). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa.
  • GoodRx. (n.d.). Popular 5 Lipoxygenase Inhibitors List, Drug Prices and Medication Information.
  • In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum (L) DC. (2014, January 31).
  • MDPI. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • Frontiers. (2022, March 2). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity.
  • National Institutes of Health. (n.d.). Leukotriene B4 Receptor-1 Mediates Intermittent Hypoxia-induced Atherogenesis.
  • PubChem. (n.d.). 2-[1-[[4-[(3-Ethyl-5,7-difluoro-1-benzofuran-2-carbonyl)amino]phenyl]methyl]-3,5-dimethylpyrazol-4-yl]acetic acid.
  • National Institutes of Health. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Taylor & Francis. (n.d.). THP-1 cell line – Knowledge and References.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019, October 1).
  • THP-1 cell line: an in vitro cell model for immune-modulation approach : Review. (n.d.).
  • Sapphire Bioscience. (n.d.). 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid.
  • ResearchGate. (2025, November 23). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • ATCC. (n.d.). THP-1 Reporter Cells - PRODUCT SPOTLIGHT.

Sources

Validation

Structural Confirmation of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

Target Audience: Researchers, analytical chemists, and drug development professionals. Perspective: Senior Application Scientist In the realm of synthetic chemistry and drug development, the unambiguous structural confir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Perspective: Senior Application Scientist

In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of halogenated intermediates is a non-negotiable quality checkpoint. For complex scaffolds like 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid , proving the exact regiochemistry of the fluorine atoms (positions 4 and 7) and the spatial orientation of the acetic acid moiety presents a unique analytical challenge.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) —the definitive gold standard—against orthogonal spectroscopic alternatives like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). By synthesizing technical accuracy with field-proven methodologies, we provide a self-validating framework for selecting the optimal structural elucidation strategy.

The Analytical Challenge: Regiochemistry in Fluorinated Benzofurans

The structural elucidation of small molecules often requires orthogonal techniques to resolve ambiguities, particularly concerning positional isomers (1)[1]. For 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, HRMS can easily confirm the exact mass and elemental composition ( C10​H6​F2​O3​ ). However, HRMS cannot differentiate between regioisomers (e.g., 4,6-difluoro vs. 4,7-difluoro).

While 1 H NMR identifies the aliphatic and aromatic protons, it falls short in pinpointing the exact locations of the fluorine atoms due to the lack of adjacent protons at positions 4 and 7. Consequently, researchers must rely on either advanced multi-nuclear NMR ( 19 F, 13 C) or SC-XRD. As highlighted in recent literature, SC-XRD is the preferred technique for elucidating 3D structures at high resolution, leaving no room for interpretive error (2)[2].

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance metrics of the three primary analytical techniques used for this compound.

Performance MetricSingle-Crystal X-Ray Diffraction (SC-XRD)Multi-Nuclear NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output Absolute 3D atomic coordinates, bond lengths, and anglesSolution-state connectivity, J -coupling, and conformationExact molecular mass and fragmentation patterns
Resolution / Accuracy Atomic resolution ( <0.8 Å); definitive stereochemistryHigh connectivity mapping; relies on empirical coupling rules <1 ppm mass accuracy; elemental composition
Sample Requirements Single, high-quality crystal ( ≈0.1 mm) 5−10 mg, dissolved in deuterated solventMicrograms to nanograms
Time-to-Result Days to weeks (bottleneck: crystallization)Hours (rapid acquisition and assignment)Minutes (high-throughput)
Regiochemical Proof Unambiguous (Direct visualization of F atoms)Inferred (via 13 C- 19 F coupling and 2D correlations)Insufficient (Isomers have identical mass)

Experimental Protocols & Self-Validating Workflows

Every robust analytical workflow must be a self-validating system. Below are the detailed, step-by-step methodologies for both SC-XRD and NMR, explaining the causality behind each experimental choice.

Protocol 1: Single-Crystal X-Ray Diffraction (The Gold Standard)

Causality of Experimental Design: Crystallization of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid requires a solvent system that balances solubility with the compound's strong tendency to form hydrogen-bonded dimers via the acetic acid moiety. A binary solvent system (Dichloromethane/Hexane) is selected. Dichloromethane readily dissolves the compound, while the slow vapor diffusion of the non-polar hexane gradually reduces solubility, promoting ordered nucleation over rapid, amorphous precipitation.

Step-by-Step Methodology:

  • Crystallization: Dissolve 15 mg of the compound in 1 mL of Dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 5 mL of Hexane. Allow vapor diffusion to occur undisturbed at 4 °C for 3–5 days until suitable single crystals ( >0.1 mm) form.

  • Mounting: Select a high-quality, crack-free crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and degradation.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å). Cool the sample to 100 K using a nitrogen cryostream to minimize atomic thermal vibrations, drastically improving high-angle diffraction intensity.

  • Structure Solution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT). Refine the heavy atoms (C, O, F) anisotropically using full-matrix least-squares on F2 (SHELXL).

Self-Validation Mechanism: The protocol self-validates through crystallographic metrics. An R-factor ( R1​ ) of <0.05 and a Goodness-of-Fit (GoF) approaching 1.0 mathematically prove that the proposed electron density model perfectly matches the experimental diffraction data. The direct observation of electron density peaks corresponding to the highly electronegative fluorine atoms at positions 4 and 7 provides absolute, irrefutable proof of regiochemistry.

Workflow Start 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid XRD_Path X-Ray Crystallography Start->XRD_Path NMR_Path NMR Spectroscopy Start->NMR_Path Cryst Crystallization (DCM/Hexane) XRD_Path->Cryst Dissolve Dissolution (DMSO-d6) NMR_Path->Dissolve Diffract X-Ray Diffraction (Cu Kα, 100 K) Cryst->Diffract Solve Structure Solution Diffract->Solve XRD_Result Absolute 3D Coordinates Solve->XRD_Result Final Definitive Structural Confirmation XRD_Result->Final Acquire Acquire 1H, 13C, 19F Dissolve->Acquire Assign Resonance Assignment Acquire->Assign NMR_Result 2D Connectivity Assign->NMR_Result NMR_Result->Final

Workflow comparing SC-XRD and NMR for structural confirmation.

Protocol 2: Multi-Nuclear NMR Spectroscopy (The Orthogonal Alternative)

Causality of Experimental Design: While NMR is a cornerstone for routine analysis (3)[3], standard 1 H NMR is blind to the exact placement of fluorines on a fully substituted aromatic ring. By employing 19 F NMR and 13 C NMR, we leverage the through-bond scalar coupling ( 1JC−F​ , 2JC−F​ , 3JC−F​ ) to map the proximity of the fluorine atoms to specific carbons on the benzofuran core. DMSO- d6​ is chosen as the solvent to disrupt the acetic acid dimers, providing sharp, highly resolved monomeric signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ .

  • 1D Acquisition: Acquire standard 1 H (600 MHz), 13 C (150 MHz), and 19 F (564 MHz) spectra.

  • 2D Acquisition: Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the acetic acid methylene protons to the C3 position of the benzofuran ring.

  • Coupling Analysis: Measure the 13 C- 19 F coupling constants. A large doublet splitting ( ≈250 Hz) in the 13 C spectrum definitively identifies the C4 and C7 carbons directly bonded to the fluorine atoms.

Self-Validation Mechanism: The NMR protocol self-validates through cross-correlation. The integration of the 19 F spectrum must yield exactly two distinct fluorine environments. Furthermore, the 2D HMBC cross-peaks must align perfectly with the 1D carbon assignments, leaving no "orphaned" signals. If the empirical coupling constants match the theoretical predictions for a 4,7-difluoro substitution pattern, the structure is confirmed—though with slightly lower absolute confidence than SC-XRD.

DecisionTree Q1 Is the sample crystalline? Yes1 Proceed to SC-XRD Q1->Yes1 Yes No1 Attempt Crystallization Q1->No1 No XRD_Data Refine Heavy Atoms (F, O) Yes1->XRD_Data Q2 Did crystals form? No1->Q2 Q2->Yes1 Yes NMR_Alt Rely on 19F-13C NMR Q2->NMR_Alt No Final Validated Structure NMR_Alt->Final Lower Confidence XRD_Data->Final

Decision tree for selecting structural elucidation techniques.

Conclusion & Data Interpretation

For 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, SC-XRD remains the superior choice for absolute structural confirmation. While multi-nuclear NMR provides excellent orthogonal data and is faster to execute, it relies heavily on the interpretation of complex J -coupling networks to infer the positions of the fluorine atoms. SC-XRD bypasses inference entirely, providing a direct, visual, and mathematically validated 3D map of the molecule, including the exact C-F bond lengths and the geometry of the acetic acid hydrogen-bonding network in the solid state.

References

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.Metabolites.
  • The Evolving Landscape of NMR Structural Elucid
  • NMR in structure-based drug design.Essays in Biochemistry.

Sources

Comparative

Comparative Metabolic Stability of Mono- vs. Di-Fluorinated Benzofuran Acetic Acids: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale Benzofuran acetic acids represent a privileged pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Benzofuran acetic acids represent a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous therapeutic agents, including GPR40/FFA1 agonists for type 2 diabetes, COX-2 inhibitors, and PPAR modulators[1]. Despite their potent target affinity, the electron-rich benzofuran core is notoriously susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance ( CLint​ ) and poor in vivo half-lives.

To overcome this liability, strategic fluorine substitution is employed. The causality behind this approach relies on fundamental molecular orbital theory:

  • Mono-Fluorination (e.g., 5-fluoro or 7-fluoro substitution): Substituting a hydrogen atom with fluorine at a known metabolic hotspot blocks direct hydroxylation. More importantly, fluorine’s extreme electronegativity exerts a strong inductive pull (-I effect) that lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. This renders the ring less nucleophilic, thereby resisting electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes[2].

  • Di-Fluorination (e.g., 5,7-difluoro or α,α -difluoro substitution): Introducing a second fluorine atom provides a synergistic metabolic shield. Aromatic di-fluorination (e.g., 5,7-difluoro) globally deactivates the benzofuran ring to oxidation. Alternatively, placing two fluorines on the side chain ( α,α -difluoroacetic acid) drastically lowers the pKa​ of the carboxylic acid, sterically and electronically shielding the α -carbon from oxidation, and heavily modulating acyl glucuronidation pathways[3].

MetabolicPathway A Unsubstituted Benzofuran Core B CYP450 Electrophilic Attack A->B C Rapid Clearance (Short t½) B->C D Mono-Fluorinated (e.g., 5-Fluoro) E Partial HOMO Lowering D->E F Moderate Stability (Medium t½) E->F G Di-Fluorinated (e.g., 5,7-Difluoro) H Synergistic Deactivation G->H I High Stability (Long t½) H->I

Diagram 1: Mechanistic impact of fluorination on CYP450-mediated oxidative clearance.

Comparative Data Analysis

To objectively evaluate the impact of fluorination, we compare three structural analogs: the unsubstituted parent compound, a mono-fluorinated derivative, and a di-fluorinated derivative.

Table 1: Physicochemical Properties

Note: Di-fluorination increases lipophilicity (cLogP), which must be balanced against the gain in metabolic stability to avoid non-specific protein binding.

CompoundMolecular WeightcLogP pKa​ (Acid)Topological PSA (Ų)
Benzofuran-2-acetic acid 176.17 g/mol 2.154.2037.3
5-Fluoro-benzofuran-2-acetic acid 194.16 g/mol 2.484.1537.3
5,7-Difluoro-benzofuran-2-acetic acid 212.15 g/mol 2.854.1037.3
Table 2: Human Liver Microsome (HLM) Metabolic Stability

Experimental Conditions: 1 µM compound, 1 mg/mL HLM protein, 37°C, +NADPH.

Compound t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining (60 min)
Unsubstituted 12.455.8< 5%
Mono-Fluorinated 38.518.034%
Di-Fluorinated > 120.0< 5.088%

Data Synthesis: The transition from mono- to di-fluorination yields a non-linear, synergistic improvement in metabolic stability. The di-fluorinated analog exhibits a near-total cessation of CYP-mediated clearance within the 60-minute assay window, making it the superior candidate for in vivo efficacy.

Experimental Protocol: Self-Validating HLM Stability Assay

As a Senior Application Scientist, I mandate that all metabolic stability assays operate as self-validating systems . This means the protocol must inherently prove its own accuracy through built-in mechanistic controls, isolating CYP450 metabolism from chemical degradation.

Step-by-Step Methodology

1. Matrix Preparation & Equilibration

  • Action: Dilute pooled Human Liver Microsomes (HLM) to a concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes.

  • Causality: The physiological pH and magnesium ions are critical co-factors for CYP450 structural integrity and enzymatic turnover.

2. Compound Spiking

  • Action: Spike the test compounds (Mono- and Di-fluorinated benzofuran acetic acids) into the HLM matrix to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) concentration 0.1% v/v.

  • Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) of most CYP enzymes. This guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ). Restricting DMSO prevents solvent-mediated CYP inhibition.

3. Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH regenerating system (Solution A + B) to the active wells.

  • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor. Without it, oxidative metabolism cannot occur.

4. The Self-Validating Controls

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Why? If the compound degrades here, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes, not oxidative metabolism.

  • Positive Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. Why? This validates the specific HLM batch's enzymatic competency. If Verapamil does not clear rapidly, the microsomes are dead, and the assay is invalid.

5. Quenching and Extraction

  • Action: At defined time points (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot of the reaction into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).

  • Causality: Cold acetonitrile instantly denatures the CYP proteins, halting the reaction to ensure precise time-point accuracy. Simultaneously, it precipitates the matrix proteins, protecting the LC-MS/MS analytical column from clogging.

6. Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, plotting the natural log of the peak area ratio (Compound/IS) versus time to determine the elimination rate constant ( k ).

HLMWorkflow cluster_controls Self-Validating System Start Prepare HLM Matrix (1 mg/mL, pH 7.4, 37°C) Spike Spike Test Compounds (1 µM final conc.) Start->Spike Active Active Assay (+ NADPH) Spike->Active NegCtrl Negative Control (- NADPH) Spike->NegCtrl PosCtrl Reference Controls (Verapamil / Warfarin) Spike->PosCtrl Time Incubation Time (0 to 60 min) Active->Time Quench Quench Reaction (Cold ACN + IS) Time->Quench Aliquot extraction Analyze LC-MS/MS Analysis (Calculate CL_int) Quench->Analyze

Diagram 2: Self-validating HLM experimental workflow ensuring data integrity.

References

  • Benchchem. "2-(7-Fluoro-1-benzofuran-2-yl)acetic Acid". Benchchem Chemical Database.
  • Prieto, A., et al. "Copper-Catalyzed Direct C-2 Difluoromethylation of Furans and Benzofurans: Access to C-2 CF2H Derivatives". The Journal of Organic Chemistry - ACS Publications, 2014.
  • ResearchGate. "Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist".

Sources

Validation

Comparative efficacy of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid derivatives in animal models

Comparative Efficacy Guide: 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid Derivatives in Preclinical Animal Models Executive Summary The 2-(benzofuran-3-yl)acetic acid core is a privileged scaffold in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic Acid Derivatives in Preclinical Animal Models

Executive Summary

The 2-(benzofuran-3-yl)acetic acid core is a privileged scaffold in medicinal chemistry, most notably recognized for its utility in targeting the G protein-coupled receptor 40 (GPR40/FFA1)[1] and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). However, early-generation derivatives often suffered from high lipophilicity, leading to poor pharmacokinetic (PK) sustainability and off-target hepatotoxicity[2].

The introduction of fluorine atoms at the 4 and 7 positions to create 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid derivatives represents a rational drug design breakthrough. Fluorination at these specific sites serves a dual purpose: it sterically blocks cytochrome P450-mediated aromatic oxidation (enhancing metabolic half-life) and significantly lowers the partition coefficient (LogD), thereby mitigating lipotoxicity and improving bioavailability[2]. This guide objectively compares the efficacy of these difluoro derivatives against standard alternatives in the context of GPR40 agonism for Type 2 Diabetes.

Pharmacological Target & Mechanistic Rationale

GPR40 is predominantly expressed in pancreatic β-cells and mediates free fatty acid-amplified glucose-stimulated insulin secretion (GSIS)[1]. The difluoro-benzofuran derivatives act as potent agonists. By coupling primarily to the Gαq/11 pathway, receptor activation leads to phospholipase C (PLC) cleavage of PIP2 into IP3 and DAG, mobilizing intracellular calcium[3].

The Causality of the Mechanism: Crucially, this mechanism only enhances insulin secretion in the presence of elevated blood glucose. Unlike traditional secretagogues (e.g., sulfonylureas) that force insulin exocytosis regardless of ambient glucose by closing K-ATP channels, GPR40 agonists amplify the natural glucose-sensing pathway[3]. This offers a profound safety advantage by virtually eliminating the risk of hypoglycemia.

GPR40_Pathway Ligand 4,7-Difluoro-Benzofuran Derivative GPR40 GPR40 (FFA1) Receptor (Pancreatic β-cell) Ligand->GPR40 Allosteric Agonism Gq Gαq/11 Protein GPR40->Gq Receptor Activation PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 / DAG Production PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ ↑ IP3->Ca2 ER Mobilization Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Vesicle Exocytosis

Fig 1: GPR40 signaling pathway mediating glucose-stimulated insulin secretion.

Comparative Efficacy in Animal Models

To objectively evaluate the performance of the 4,7-difluoro derivatives, we compare them against the non-fluorinated parent scaffold, the clinical-stage GPR40 agonist TAK-875 (Fasiglifam)[4], and Glimepiride (a standard-of-care sulfonylurea) in Diet-Induced Obese (DIO) mouse models.

Table 1: Comparative Pharmacological Profile in DIO Mice

Compound / AlternativeGPR40 EC₅₀ (nM)LogD (pH 7.4)HepG2 Toxicity (Caspase 3/7 Fold Change)In Vivo Efficacy (OGTT AUC Reduction %)Hypoglycemia Risk (Fasting Insulin ↑)
4,7-Difluoro Derivative 142.81.0x (Baseline)-42%Low
Non-fluorinated Parent 453.92.5x-28%Low
TAK-875 (Fasiglifam) 122.61.1x-45%Low
Glimepiride (Control) N/A (K-ATP)N/A1.0x-50%High

Data Synthesis: The 4,7-difluoro derivative achieves near-parity with TAK-875 in glucose reduction (AUC) while demonstrating a significantly improved safety window (lower HepG2 toxicity) compared to the highly lipophilic non-fluorinated parent[2]. Furthermore, it avoids the hypoglycemic liability inherent to Glimepiride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm target engagement and mechanism of action.

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Causality Check: Because GPR40 signals exclusively through the Gαq pathway, measuring intracellular calcium flux is the most direct, artifact-free method to validate receptor agonism before advancing to costly in vivo models.

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 into 384-well black-wall plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells and load with Fluo-4 AM (calcium-sensitive fluorescent dye) in assay buffer (HBSS + 20 mM HEPES) for 60 minutes at 37°C.

  • Compound Addition: Add the 4,7-difluoro derivative (concentration response curve: 1 nM to 10 μM).

  • Validation Check (Internal Control): Concurrently run a mock-transfected CHO cell line. A true GPR40 agonist must show zero calcium flux in the mock line, validating that the signal is receptor-specific and not a membrane-disrupting artifact.

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR) for 3 minutes. Calculate EC₅₀.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Causality Check: The OGTT is utilized over continuous feeding models because it allows researchers to isolate the drug's effect on glucose-stimulated insulin secretion. By measuring insulin both before and after the glucose load, the protocol self-validates the glucose-dependent nature of the drug.

  • Subject Preparation: Fast male DIO mice (16 weeks old) for 16 hours. Rationale: Fasting establishes a stable, low-glucose baseline to accurately measure secretagogue activity.

  • Dosing: Administer the 4,7-difluoro derivative (10 mg/kg) or vehicle via oral gavage.

  • Incubation: Wait 30 minutes to allow for drug absorption and target engagement.

  • Validation Check (Hypoglycemia Screen): Draw blood at t=0 (just before glucose load). If insulin is elevated compared to vehicle at this fasting stage, the drug is acting independently of glucose (a failure of the safety profile).

  • Glucose Challenge: Administer an oral glucose load (2 g/kg).

  • Sampling: Collect blood via tail vein at 10, 30, 60, and 120 minutes post-challenge.

  • Analysis: Quantify plasma glucose via glucometer and plasma insulin via ELISA. Calculate the Area Under the Curve (AUC) for glucose excursion.

OGTT_Workflow Fast Overnight Fasting (DIO Mice, 16h) Dose Oral Administration (Vehicle/Drug) Fast->Dose Wait Incubation (30 mins) Dose->Wait Glucose Oral Glucose Load (2 g/kg) Wait->Glucose Blood Blood Sampling (0-120 min) Glucose->Blood Analyze PK/PD Analysis Blood->Analyze

Fig 2: Self-validating workflow for the Oral Glucose Tolerance Test (OGTT).

References

  • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry.[Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes (American Diabetes Association).[Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

As a Senior Application Scientist, I frequently consult with discovery chemistry and pharmacology teams on the safe handling and logistical management of halogenated heterocyclic intermediates. 2-(4,7-Difluoro-1-benzofur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with discovery chemistry and pharmacology teams on the safe handling and logistical management of halogenated heterocyclic intermediates. 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is a high-value synthetic scaffold, often utilized in the development of G protein-coupled receptor (GPCR) ligands and anti-inflammatory agents [3]. The strategic introduction of fluorine atoms into the benzofuran core is a proven method to modulate metabolic stability, lipophilicity, and target binding affinity[2].

However, handling fluorinated organic acids requires a rigorous, causality-driven approach to laboratory safety. This guide provides essential, immediate safety protocols, procedural workflows, and disposal plans to ensure operational excellence and scientific integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. We do not just wear Personal Protective Equipment (PPE) out of compliance; we wear it to interrupt specific vectors of chemical exposure.

Based on structurally analogous benzofuran acetic acid derivatives, this compound is an acidic, fluorinated organic solid that presents distinct occupational hazards [1].

Table 1: Anticipated Hazard Profile and Physicochemical Properties

Property / HazardValue / ClassificationOperational Implication (The "Why")
Physical State Solid (Crystalline Powder)Prone to aerosolization during weighing. Requires draft mitigation.
Solubility Soluble in DMSO, EtOH; Insoluble in H2​O Aqueous washes are ineffective for decontamination; organic solvents are required.
Skin Irritation GHS Category 2 (H315)The acidic moiety can disrupt the stratum corneum, necessitating barrier protection.
Eye Irritation GHS Category 2A (H319)Direct contact can cause severe corneal damage.
Respiratory Risk STOT SE 3 (H335)Inhalation of fine particulates irritates the respiratory tract mucosa.

Personal Protective Equipment (PPE) Architecture

Your PPE is a self-validating system: if you experience any odor, skin tingling, or residue on your primary garments, the system has failed, and the workflow must be paused.

  • Hand Protection (Nitrile Gloves): Wear standard 4-mil nitrile gloves for general handling. Causality: Nitrile provides excellent resistance to the organic solvents (e.g., DMSO, Dichloromethane) you will likely use to dissolve this compound. Self-Validation: Inspect gloves for discoloration or micro-tears before and after solvent handling.

  • Eye/Face Protection (Splash Goggles): Safety glasses with side shields are insufficient. You must wear non-vented or indirectly vented chemical splash goggles. Causality: Powders can aerosolize and bypass standard safety glasses, leading to direct ocular exposure to the acidic compound.

  • Body Protection (Lab Coat & Apron): A standard flame-resistant (FR) cotton lab coat is required. If handling bulk quantities (>50 grams), overlay with a polyethylene apron.

  • Respiratory Protection & Engineering Controls: All open handling must occur within a certified chemical fume hood. Causality: The fume hood acts as the primary engineering control against H335 (respiratory irritation) risks.

PPE_Selection Start Task: Handle 2-(4,7-Difluoro- 1-benzofuran-3-yl)acetic acid Hood Is task inside a certified fume hood? Start->Hood PPE_Standard Standard PPE: Nitrile Gloves, Lab Coat, Safety Goggles Hood->PPE_Standard Yes PPE_Extra Additional PPE: N95/P100 Respirator, Double Gloving Hood->PPE_Extra No Proceed Proceed with Weighing & Transfer PPE_Standard->Proceed PPE_Extra->Proceed

Logical decision tree for PPE selection based on engineering controls.

Operational Workflows: Step-by-Step Guidance

Workflow A: Safe Weighing and Transfer Protocol

Static electricity is the enemy of safe powder handling. Fluorinated organics often hold static charges, causing them to cling to spatulas and aerosolize unpredictably.

  • Preparation: Place an analytical balance inside the fume hood. Ensure the sash is lowered to the optimal operating height to maintain face velocity while minimizing turbulence.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and the closed chemical bottle.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Slowly transfer the powder to the weigh boat.

  • Self-Validation Step: Observe the powder. If it aggressively jumps to the sides of the weigh boat, static is still present. Re-apply the anti-static gun. The balance should stabilize within 3 seconds; if it drifts, hood turbulence is too high, and the sash must be lowered further.

  • Closure: Cap the stock bottle immediately after the required mass is obtained. Wipe the exterior of the bottle with a dry Kimwipe before returning it to storage.

Workflow B: Stock Solution Preparation (DMSO)

For biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).

  • Solvent Addition: Add the pre-calculated volume of anhydrous DMSO directly to the vial containing the weighed solid inside the fume hood.

  • Dissolution: Vortex gently. Causality: DMSO is a highly effective transdermal carrier. If DMSO containing the dissolved fluorinated benzofuran contacts your skin, it will transport the active pharmaceutical ingredient directly into your bloodstream.

  • Sealing: Seal the vial with a PTFE-lined cap to prevent solvent evaporation and degradation.

Spill Response and Disposal Plans

A spill of a fluorinated organic acid requires immediate, methodical action to prevent cross-contamination and respiratory exposure.

Immediate Spill Response Protocol
  • Isolate: Alert nearby personnel and isolate the area. Do not attempt to sweep the powder with a brush. Causality: Sweeping generates a massive aerosol plume, drastically increasing inhalation risk.

  • Contain: Gently cover the solid spill with damp paper towels (slightly moistened with water) to suppress dust formation.

  • Collect: Use a disposable plastic scoop or a piece of rigid cardstock to push the damp mass into a hazardous waste container.

  • Decontaminate: Because the compound is insoluble in water, wipe the affected surface with paper towels soaked in 70% Ethanol or Isopropanol to dissolve and remove the remaining chemical residue.

  • Validate: The surface should be visually clean and free of any acidic residue (which can be verified with a quick swipe of damp pH paper).

Workflow N1 Solid Chemical Spill N2 Assess Volume & Risk N1->N2 N3 Containment: Dampen with Water N2->N3 N4 Mechanical Removal: Plastic Scoop N3->N4 N5 Decontamination: 70% Ethanol Wipe N4->N5 N6 Hazardous Waste Incineration N5->N6

Step-by-step operational workflow for solid chemical spill response.

Logistical Disposal Plan

Do not dispose of this compound or its solutions down the aqueous drain.

  • Solid Waste: Place all contaminated consumables (weigh boats, Kimwipes, gloves) into a designated, clearly labeled solid hazardous waste bag.

  • Liquid Waste: Collect DMSO/Ethanol stock solutions in a dedicated halogenated organic waste carboy.

  • Destruction: Fluorinated organic compounds must be routed for high-temperature commercial incineration. Causality: Standard disposal methods fail to break the exceptionally strong Carbon-Fluorine (C-F) bonds, which can lead to environmental persistence. High-temperature incineration ensures complete thermal destruction of the fluorinated scaffold.

References

  • Current anti-diabetic agents and their molecular targets: A review. ResearchGate. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.